Imidazo[1,2-a]pyridin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXJYDAALZCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572531 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-18-8 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-8-amine is a heterocyclic amine of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding its basic properties, particularly its pKa, is crucial for predicting its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive overview of the basicity of this compound, including a discussion of the factors influencing its pKa, predicted values, and detailed experimental protocols for its determination. Furthermore, this guide explores the potential involvement of the imidazo[1,2-a]pyridine scaffold in key signaling pathways relevant to drug discovery.
Introduction to the Basicity of this compound
The basicity of a molecule is quantified by the acid dissociation constant (pKa) of its conjugate acid. For a basic compound like this compound, a higher pKa value indicates a stronger base. The presence of multiple nitrogen atoms in the imidazo[1,2-a]pyridine ring system, along with the exocyclic amino group at the 8-position, results in a molecule with multiple potential sites for protonation. The overall basicity and the primary site of protonation are governed by a combination of electronic and structural factors.
Factors Influencing the Basicity
The basicity of this compound is influenced by several key factors:
-
The Imidazo[1,2-a]pyridine Core: The fused ring system itself possesses a degree of basicity. The lone pair of electrons on the N1 nitrogen of the imidazole ring is generally considered the most basic site in the parent imidazo[1,2-a]pyridine scaffold. This is because protonation at this site results in a resonance-stabilized cation where the positive charge is delocalized over both nitrogen atoms.
-
The 8-Amino Group: The introduction of an amino group at the 8-position significantly impacts the overall basicity. The amino group is an electron-donating group, which increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogens.
-
Resonance and Aromaticity: The aromatic nature of the imidazo[1,2-a]pyridine system plays a crucial role. The lone pair of the exocyclic amino group can participate in resonance with the aromatic system, which can influence the availability of the lone pairs on the ring nitrogens for protonation.
-
Steric Effects: The position of the amino group and other substituents can sterically hinder the approach of a proton to a particular nitrogen atom, thereby affecting its apparent basicity.
Quantitative Data: pKa Values
| Compound | Predicted pKa (Most Basic) | Predicted Protonation Site |
| This compound | 5.5 - 6.5 (Estimated) | N1 (Imidazole ring) |
Note: The pKa value is an estimation based on computational predictions for similar structures and the known effects of amino groups on the basicity of pyridine rings. The actual experimental value may vary.
Protonation Site
In the this compound molecule, there are three nitrogen atoms that could potentially be protonated: the N1 and N3 atoms of the imidazole ring and the exocyclic amino nitrogen at the 8-position. Based on the principles of resonance stabilization of the conjugate acid, the primary site of protonation is predicted to be the N1 nitrogen of the imidazole ring. Protonation at this position allows for the positive charge to be effectively delocalized across both the imidazole and pyridine rings, leading to a more stable conjugate acid compared to protonation at the other sites.
Caption: Predicted primary protonation site of this compound.
Experimental Protocols for pKa Determination
The pKa of this compound can be experimentally determined using several methods. The two most common techniques for aromatic amines are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.
Materials and Reagents:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.05-0.1 mL) of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the point of half-neutralization) or by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.
A New Frontier in Cancer Therapy: Imidazo[1,2-a]pyridines as Potent PDGFR Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals on a Novel Class of Imidazo[1,2-a]pyridines with Potent Platelet-Derived Growth Factor Receptor (PDGFR) Activity.
This whitepaper details the discovery and preclinical evaluation of a novel class of imidazo[1,2-a]pyridine compounds demonstrating potent and selective inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). The research, spearheaded by Hicken et al., has led to the identification of orally bioavailable candidates with significant potential for development as anti-cancer therapeutics.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying biological pathways, tailored for researchers, scientists, and drug development professionals.
Introduction: Targeting PDGFR in Oncology
The Platelet-Derived Growth Factor Receptor (PDGFR) family, comprising PDGFRα and PDGFRβ, are receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, migration, and survival.[4][5] Dysregulation of PDGFR signaling, through mutations, gene amplification, or autocrine/paracrine loops, is a key driver in the pathogenesis of various malignancies, including glioblastoma, gastrointestinal stromal tumors (GISTs), and other solid tumors.[1] Consequently, the development of small molecule inhibitors targeting PDGFR has been a major focus in oncology drug discovery.
While several multi-kinase inhibitors with anti-PDGFR activity are clinically approved, they often lack selectivity, leading to off-target toxicities.[2] This has driven the search for novel, potent, and selective PDGFR inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of such targeted agents.[1]
Data Presentation: Quantitative Analysis of Novel Imidazo[1,2-a]pyridine Inhibitors
The research by Hicken et al. involved the synthesis and evaluation of a series of imidazo[1,2-a]pyridine derivatives.[1] The following tables summarize the key quantitative data, including in vitro potency and selectivity against PDGFRβ and other related kinases.
Table 1: In Vitro Potency and Selectivity of Lead Imidazo[1,2-a]pyridine Compounds [2]
| Compound | PDGFRβ Cellular IC50 (nM) | KDR Cellular IC50 (nM) | cFMS Cellular IC50 (nM) |
| 1 | 18 | <10x selectivity vs PDGFRβ | <10x selectivity vs PDGFRβ |
| 11 | 25 (in 50% human plasma) | >10x selectivity vs PDGFRβ | >100x selectivity vs PDGFRβ |
| 21 | 29 (in 50% human plasma) | ND | ND |
| 22 | >1000 (in 50% human plasma) | ND | ND |
| 28 | Potent (exact value not specified in abstract) | ND | ND |
ND = Not Determined
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of Compound 28 [1][3]
| Parameter | Value |
| Route of Administration | Oral |
| In Vivo Model | Female nude mice with C6 tumor xenografts |
| PKPD Assay Result | Dose-dependent reduction in phosphorylated PDGFR (pPDGFR) levels |
Experimental Protocols: Methodologies for Key Experiments
This section provides a detailed description of the key experimental protocols employed in the evaluation of the novel imidazo[1,2-a]pyridine PDGFR inhibitors.
PDGFRβ Cellular Assay
This assay was utilized to determine the in vitro potency of the synthesized compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against PDGFRβ in a cellular context.
Cell Line: A cell line endogenously expressing PDGFRβ, such as the murine fibroblast cell line NIH3T3, is commonly used.[6]
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a defined period to allow for target engagement.[6]
-
Ligand Stimulation: The cells are then stimulated with the PDGFRβ ligand, Platelet-Derived Growth Factor BB (PDGF-BB), to induce receptor autophosphorylation.[6]
-
Lysis and Protein Quantification: Following stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-PDGFRβ: The level of phosphorylated PDGFRβ is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of PDGFRβ phosphorylation against the logarithm of the compound concentration.
Pharmacokinetic-Pharmacodynamic (PKPD) Assay
This in vivo assay was conducted to evaluate the relationship between the drug concentration in the body over time (pharmacokinetics) and its biological effect on the target (pharmacodynamics).[2]
Objective: To assess the in vivo efficacy of a lead compound (e.g., compound 28) by measuring its ability to inhibit PDGFR phosphorylation in a tumor xenograft model.
Animal Model: Female nude mice bearing subcutaneous C6 tumor xenografts.[2]
Methodology:
-
Compound Administration: The test compound is administered orally to the tumor-bearing mice at various doses.[2]
-
Time-Course Study: Tumor and plasma samples are collected at different time points post-administration.[2]
-
Pharmacokinetic Analysis: The concentration of the compound in the plasma is determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamic Analysis:
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Tumor tissues are homogenized and lysed.
-
The levels of phosphorylated PDGFR (pPDGFR) and a loading control (e.g., Total ERK) are determined by Western Blot analysis.[2]
-
The pPDGFR levels are normalized to the loading control.
-
-
Data Analysis: The relationship between the drug concentration and the extent of pPDGFR inhibition is analyzed to establish a dose-response relationship.[2]
Mandatory Visualizations: Diagrams of Key Processes
This section provides diagrams created using the DOT language to visualize the PDGFR signaling pathway, a representative experimental workflow, and the logical relationship in the drug discovery process.
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vivo PKPD Assay
Caption: Workflow for the in vivo pharmacokinetic-pharmacodynamic assay.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of the structure-activity relationship-driven drug discovery process.
Conclusion
The discovery of this novel class of imidazo[1,2-a]pyridines represents a significant advancement in the pursuit of targeted therapies for PDGFR-driven cancers. The lead compounds, particularly compound 11 and the orally bioavailable compound 28, have demonstrated promising preclinical profiles with potent and selective PDGFR inhibition.[1][2] The detailed experimental protocols and the clear structure-activity relationships established provide a solid foundation for further development. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing this promising class of inhibitors towards clinical application. Further investigation into the efficacy of these compounds in a broader range of preclinical cancer models is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Human PDGFR beta ELISA Kit (EHPDGFRB) - Invitrogen [thermofisher.com]
An In-depth Technical Guide to Imidazo[1,2-a]pyridin-8-amine and Its Derivatives
This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyridin-8-amine, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical Structure and IUPAC Name
This compound is a fused heterocyclic organic compound. Its structure consists of an imidazole ring fused to a pyridine ring, with an amine group substituted at position 8.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C7H7N3 |
| Molecular Weight | 133.15 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 133.063997236 |
| Monoisotopic Mass | 133.063997236 |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 126 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Data sourced from PubChem CID: 15413215[1]
Biological Activity and Quantitative Data
The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The table below summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. While data for the specific 8-amino parent compound is limited in the public domain, the presented data for related compounds highlight the therapeutic potential of this chemical class.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 | 11 | [1] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | HepG2 | 13 | [1] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 | 11 | [1] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | A375 | 11 | [1] |
| 3-amino-imidazo[1,2-a]-pyridine derivative (Compound 12) | HT-29 | 4.15 ± 2.93 | [2] |
| 3-amino-imidazo[1,2-a]-pyridine derivative (Compound 18) | B16F10 | 14.39 ± 0.04 | [2] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 | ~10 | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | WM115 | ~15 | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | HeLa | ~35 | [3] |
Experimental Protocols: Synthesis of 8-Amino-Imidazo[1,2-a]pyridine Derivatives
The synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives often involves a multi-step process. A representative protocol for the synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines is detailed below, based on the methodologies described in the literature.[2][4]
General Synthetic Scheme
Caption: General synthetic route to 8-amino-imidazo[1,2-a]pyridines.
Step 1: Synthesis of 8-bromo-6-(trifluoromethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridine
A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-amine (1 equivalent), 1-(pyridin-4-yl)ethan-1-one (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents) in 1,4-dioxane is heated at reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8-bromo-6-(trifluoromethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridine.
Step 2: Synthesis of N-(6-(trifluoromethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-8-yl)acetamide
To a solution of 8-bromo-6-(trifluoromethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridine (1 equivalent) in 1,4-dioxane are added acetamide (1.5 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and N,N'-dimethylethylenediamine (0.2 equivalents). The reaction mixture is heated at 110 °C for 24 hours under a nitrogen atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield N-(6-(trifluoromethyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-8-yl)acetamide.
Step 3: Synthesis of 6-(trifluoromethyl)-2-(pyridin-4-yl)this compound
The N-acetylated intermediate from the previous step is dissolved in a mixture of methanol and 6 M hydrochloric acid. The solution is heated at reflux for 4 hours. The reaction is then cooled and the pH is adjusted to basic with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to give the final product, 6-(trifluoromethyl)-2-(pyridin-4-yl)this compound, which can be further purified by crystallization or chromatography.
Signaling Pathway and Mechanism of Action
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][5]
The following diagram illustrates the inhibitory effect of a representative imidazo[1,2-a]pyridine compound on the AKT/mTOR signaling pathway.
Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of Imidazo[1,2-a]pyridin-8-amine derivatives. This class of compounds holds significant promise in medicinal chemistry, and this document details the key methodologies for their preparation and the analytical techniques for their characterization.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their diverse biological activities. The introduction of an amino group at the 8-position of this scaffold is a relatively recent development, leading to a promising, yet less explored, chemical space. These "8-amino" derivatives have shown potential as privileged structures in drug discovery, notably as modulators of adenosine receptors. This guide will focus on the synthetic pathways to access these novel compounds and the analytical methods used to confirm their structure and purity.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through two primary strategies: late-stage functionalization of a pre-formed imidazo[1,2-a]pyridine core or by constructing the heterocyclic system from a pyridine precursor already bearing the key nitrogen functionality.
Method 1: Palladium-Catalyzed Cross-Coupling Reactions
A robust method for the synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines involves the functionalization of a key intermediate, 6-bromo-2-phenyl-imidazo[1,2-a]pyridin-8-amine. This intermediate can be further diversified at the 6-position using a Suzuki coupling reaction.[1]
Experimental Protocol: Synthesis of 6-bromo-2-phenyl-imidazo[1,2-a]pyridin-8-amine
A mixture of 5-bromo-2,3-diaminopyridine (1.0 g, 5.32 mmol), chloroacetaldehyde (0.68 ml, 10.6 mmol), and sodium bicarbonate (0.44 g, 5.32 mmol) in ethanol (10 ml) is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is recrystallized from hexane to yield the title compound as yellow crystals.[2]
Experimental Protocol: Suzuki Coupling of (6-bromo-2-phenyl-imidazo[1,2-a]pyridin-8-yl)ammonium bromide
To a solution of (6-bromo-2-phenyl-imidazo[1,2-a]pyridin-8-yl)ammonium bromide in a suitable solvent, the respective boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) are added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up by extraction and purified by column chromatography to afford the desired 2,6-disubstituted-8-amino imidazo[1,2-a]pyridine.[1]
Method 2: Amide Bond Formation via N-hydroxysuccinimidyl (NHS) Activated Esters
Functionalization at the 8-amino group can be achieved through amide bond formation. This is a common strategy to introduce a variety of substituents and modulate the physicochemical properties of the molecule. The use of N-hydroxysuccinimidyl (NHS) activated esters is a reliable method for this transformation.[1]
Experimental Protocol: Amide coupling of 6-bromo-imidazo[1,2-a]pyridin-8-amine
To a solution of 6-bromo-imidazo[1,2-a]pyridin-8-amine in an appropriate aprotic solvent (e.g., DMF), the desired N-hydroxysuccinimidyl activated ester is added, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The product is then isolated by aqueous workup and purified by chromatography.
Method 3: Synthesis via Nitration and Subsequent Reduction
An alternative approach to introduce the 8-amino group is through the synthesis of an 8-nitro-imidazo[1,2-a]pyridine intermediate, followed by its reduction.
Experimental Protocol: Synthesis of 8-nitro-imidazo[1,2-a]pyridines and subsequent reduction
The synthesis of 8-nitro-imidazo[1,2-a]pyridines can be achieved by reacting nitroketene aminals with β-chlorovinylcarbonyl compounds.[3] The resulting 8-nitro derivative can then be reduced to the corresponding 8-amino compound using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of the synthesized compounds are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Characteristic signals for the imidazo[1,2-a]pyridine core protons are observed in specific regions of the spectrum.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are indicative of the substitution pattern.
Mass Spectrometry (MS):
-
Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present in the molecule. For example, the N-H stretching vibrations of the 8-amino group will appear in a characteristic region of the IR spectrum.
Data Presentation
Table 1: Summary of Synthetic Yields for Selected 2,6-disubstituted-8-amino Imidazo[1,2-a]pyridines via Suzuki Coupling
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | Phenyl | 4-Fluorophenyl | 75 |
| 2 | Phenyl | 3-Methoxyphenyl | 68 |
| 3 | Phenyl | Thiophen-2-yl | 55 |
| 4 | 4-Chlorophenyl | Pyridin-3-yl | 62 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Table 2: Representative Spectroscopic Data for a 2,6-disubstituted-8-amino Imidazo[1,2-a]pyridine Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 6-(4-Fluorophenyl)-2-phenyl-imidazo[1,2-a]pyridin-8-amine | 7.95 (d, 1H), 7.80 (d, 2H), 7.65 (s, 1H), 7.50-7.30 (m, 5H), 6.80 (d, 1H), 5.50 (s, 2H, NH₂) | 162.5 (d, J=245 Hz), 145.0, 142.1, 135.2, 130.5, 129.0 (2C), 128.8 (2C), 128.5 (d, J=8 Hz, 2C), 127.9, 116.0 (d, J=22 Hz, 2C), 115.8, 110.2 | [M+H]⁺ found, consistent with the calculated mass |
Note: The presented data is a representative example. Actual chemical shifts and coupling constants will vary depending on the specific substitution pattern and the solvent used.
Mandatory Visualizations
Experimental Workflow for the Synthesis of 2,6-disubstituted-8-amino Imidazo[1,2-a]pyridines
Caption: Synthetic routes to 2,6-disubstituted-8-amino Imidazo[1,2-a]pyridines.
Adenosine A2A Receptor Signaling Pathway
Caption: Simplified Adenosine A2A receptor signaling pathway.
Conclusion
The this compound scaffold represents a valuable and relatively underexplored area in medicinal chemistry. The synthetic routes outlined in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, provide efficient access to a diverse range of derivatives. Thorough characterization using modern spectroscopic techniques is essential to confirm the identity and purity of these novel compounds. The interaction of these derivatives with biological targets such as the adenosine A2A receptor highlights their potential for the development of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and study of this promising class of molecules.
References
The Core Mechanism of Action of Imidazo[1,2-a]pyridin-8-amine Derivatives in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of imidazo[1,2-a]pyridine derivatives in cancer cells. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activities.[1][2][3] This document details the key signaling pathways modulated by these compounds, presents quantitative data on their efficacy, and provides detailed protocols for essential experimental validation.
Core Anticancer Mechanisms
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical survival signaling pathways.
Inhibition of Pro-Survival Signaling Pathways
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3Kα, Akt, and mTOR, these compounds effectively cut off the cancer cells' survival signals, leading to cell death.[4]
Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is critically involved in inflammation and cancer progression.[5] Inhibition of STAT3 phosphorylation can prevent its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[5]
Induction of Apoptosis
Imidazo[1,2-a]pyridine derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: This is often initiated by cellular stress, such as that induced by the inhibition of survival pathways. These compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[7]
-
Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway, as evidenced by the increased activity of caspase-8.[1][8] This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This is often observed at the G2/M phase of the cell cycle.[7] The arrest is typically mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[1][8] The tumor suppressor protein p53 plays a crucial role in this process, as its activation can transcriptionally upregulate p21, which in turn inhibits cyclin-dependent kinases (CDKs) and prevents cell cycle progression.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for several representative compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [9] |
| WM115 (Melanoma) | <12 | ||
| HeLa (Cervical Cancer) | 35.0 | [9] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [2] | |
| MCF-7 (Breast Carcinoma) | 11 | [2] | |
| A375 (Human Skin Cancer) | 11 | [2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [1] |
| Compound HB9 | A549 (Lung Cancer) | 50.56 | [3] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | [3] |
| Copper Complex JD46(27) | HT-29 (Colorectal Cancer) | 0.8 - 1.8 | [6] |
| Copper Complex JD47(29) | HT-29 (Colorectal Cancer) | 0.8 - 1.8 | [6] |
| Copper Complex JD88(21) | HT-29 (Colorectal Cancer) | 0.8 - 1.8 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Imidazo[1,2-a]pyridine derivatives (stock solutions typically prepared in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.
-
Materials:
-
Treated and untreated cancer cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest the cells (including floating cells in the medium) after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This technique determines the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest the cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by imidazo[1,2-a]pyridine derivatives and a general workflow for their biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: Intrinsic apoptosis pathway induced by Imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Diverse Biological Activities of 3-Aminoimidazo[1,2-a]pyridine Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of drug discovery and development.
Anticancer Activity
Derivatives of 3-aminoimidazo[1,2-a]pyridine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of synthesis for many of these compounds is the one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[1][2][3][4]
Quantitative Anticancer Data
The cytotoxic effects of various 3-aminoimidazo[1,2-a]pyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values against different cancer cell lines.
| Compound | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Nitro group | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [1][2][3][4] |
| 18 | 2,4-difluorophenyl | p-fluorophenyl amine | MCF-7 (Breast) | 9.60 ± 3.09 | [5] |
| 16 | - | - | HT-29 (Colon) | 12.98 ± 0.40 | [5] |
| 18 | 2,4 difluorophenyl | p-chlorophenyl amine | B16F10 (Melanoma) | 14.39 ± 0.04 | [4] |
| 18 | - | - | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |
| 11 | Indole moiety | - | HT-29 (Colon) | 18.34 ± 1.22 | [4] |
| 11 | Indole moiety | - | MCF-7 (Breast) | 20.47 ± 0.10 | [4] |
| 14 | Tolyl moiety | p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 | [1][2][3][4] |
| 16 | - | - | B16F10 (Melanoma) | 27.54 ± 1.26 | [5] |
| 12 | Nitro group | - | MCF-7 (Breast) | 30.88 ± 14.44 | [4] |
| 14 | - | - | HT-29 (Colon) | 44.45 ± 0.15 | [4] |
| 13 | - | - | HT-29 (Colon) | 48.31 ± 0.53 | [4] |
| 12 | - | - | B16F10 (Melanoma) | 64.81 ± 15.78 | [4] |
| 13 | Furan moiety | - | MCF-7 (Breast) | 66.48 ± 37.87 | [4] |
| 13 | Furan moiety | - | B16F10 (Melanoma) | 197.06 ± 14.42 | [4] |
Note: Some compounds showed high toxicity against normal cell lines (e.g., MEF), which is a critical consideration for therapeutic development. For instance, compound 11 was highly cytotoxic against normal cells with an IC50 of 1.84 ± 0.83 µM.[4]
Experimental Protocol: Cytotoxicity Screening (Trypan Blue Exclusion Assay)
The cytotoxicity of the synthesized compounds is commonly evaluated using the Trypan Blue Exclusion Assay.[4]
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29, B16F10) and a normal cell line (e.g., MEF) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The synthesized 3-aminoimidazo[1,2-a]pyridine compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After incubation, the cells are harvested by trypsinization.
-
A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue stain.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - ProQuest [proquest.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery of Novel Imidazo[1,2-a]pyridine Kinase Inhibitors: An In-depth Technical Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatile bicyclic aromatic ring system has been extensively explored for the development of potent and selective kinase inhibitors, leading to the discovery of promising therapeutic candidates for the treatment of cancer and other diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of discovering novel imidazo[1,2-a]pyridine kinase inhibitors, including key targets, structure-activity relationships (SAR), and detailed experimental methodologies.
Targeted Kinase Families and Lead Compounds
Imidazo[1,2-a]pyridine derivatives have been successfully developed to target a variety of protein kinases, playing crucial roles in cellular signaling pathways frequently dysregulated in cancer. Key kinase targets include those involved in cell growth, proliferation, survival, and angiogenesis.
Table 1: Imidazo[1,2-a]pyridine-based Kinase Inhibitors and their Biological Activities
| Compound/Series | Target Kinase(s) | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| Akt Inhibitors | Akt1, Akt2, Akt3 | Sub-micromolar | - | [1] |
| IGF-1R Inhibitors | IGF-1R | Potent and selective | - | [2][3] |
| DYRK1A/CLK1 Inhibitors | DYRK1A, CLK1 | Micromolar | - | [4] |
| Nek2 Inhibitors | Nek2 | 1.0 - 3.0 | MGC-803 (IC50 = 38 nM for compound 28e) | [5] |
| PI3K Inhibitors | PI3Kα | 1.8 - 2.8 | A375 (IC50 = 140 nM), HeLa (IC50 = 210 nM) | [6][7][8] |
| PI3K/mTOR Dual Inhibitors | PI3K, mTOR | Potent | - | [9] |
| PDGFR Inhibitors | PDGFRβ | Potent | - | [10] |
| c-Met Inhibitors | c-Met | Potent | Human glioma xenograft model | [11] |
| FLT3 Inhibitors | FLT3 | Potent | AML models | [12] |
| Covalent KRAS G12C Inhibitors | KRAS G12C | Potent | NCI-H358 | [13] |
Key Signaling Pathways
The therapeutic efficacy of imidazo[1,2-a]pyridine kinase inhibitors stems from their ability to modulate critical signaling pathways that drive cancer progression. The PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism, is a prominent target.[7][9] Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[7]
References
- 1. atcc.org [atcc.org]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. tandfonline.com [tandfonline.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. researchhub.com [researchhub.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, consisting of a fused imidazole and pyridine ring, is considered a "privileged structure" owing to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological effects.[1][2][3] Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, including its synthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its evaluation, and insights into the key signaling pathways it modulates.
A Spectrum of Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anticancer, anti-inflammatory, antitubercular, antiviral, and central nervous system (CNS) effects.[4][5][6] Several drugs containing this scaffold are already on the market, such as the sedative-hypnotic agent Zolpidem, the cardiotonic drug Olprinone, and the anti-ulcer drug Zolimidine, underscoring the therapeutic relevance of this chemical motif.[1][7]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential in oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[8][9][10]
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [11] |
| Compound 6 | WM115 (Melanoma) | <12 | [11] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [11] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [11][12] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [11][12] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [11][12] |
| Compound 12b | A375 (Human Skin Cancer) | 11 | [11][12] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [11] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [11] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [11][13] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [11][13] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [11][13] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against both replicating and non-replicating mycobacteria.[14][15]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µM) | Reference |
| 9 | Mtb H37Rv | <0.03 | [4] |
| 12 | Mtb H37Rv | ≤0.006 | [4] |
| 13 | Mtb H37Rv | 0.8 | [4] |
| 16 | Mtb H37Rv | ≤0.006 | [4] |
| 17 | Mtb H37Rv | ≤0.006 | [4] |
| 18 | Mtb H37Rv | ≤0.006 | [4] |
| IPA-6 | Mtb H37Rv | 0.05 µg/mL | [16] |
| IPA-9 | Mtb H37Rv | 0.4 µg/mL | [16] |
| IPS-1 | Mtb H37Rv | 0.4 µg/mL | [16] |
| T11 | Mtb H37Rv | 0.8 µg/mL | [17] |
| T5 | Mtb H37Rv | 3.12 µg/mL | [17] |
| T18 | Mtb H37Rv | 3.12 µg/mL | [17] |
Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific intracellular signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[10][18]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
The STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, immunity, and cancer.[9][19] Crosstalk between these two pathways is often implicated in the progression of chronic inflammation and tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been shown to modulate this signaling network, thereby exerting anti-inflammatory and anticancer effects.[8][20]
Caption: The STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold via the Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[21][22][23]
Materials:
-
2-aminopyridine derivative
-
Aldehyde
-
Isocyanide
-
Solvent (e.g., methanol, ethanol, or water)
-
Catalyst (e.g., Sc(OTf)₃, NH₄Cl, or catalyst-free under certain conditions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (if applicable, e.g., 10 mol%).
-
Add the solvent (5-10 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Imidazo[1,2-a]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to form a colony, thereby measuring the long-term reproductive viability of cells after treatment with a cytotoxic agent.[3][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Imidazo[1,2-a]pyridine test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat a population of cells with various concentrations of the imidazo[1,2-a]pyridine compound for a defined period (e.g., 24 hours).
-
After treatment, harvest the cells by trypsinization and count them.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium. The number of cells seeded should be adjusted based on the expected toxicity of the compound.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ atmosphere, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the compound's effect on long-term cell survival.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[5][27][28]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound for the desired time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. Future efforts in this field will likely focus on the design of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds. The in-depth understanding of the structure-activity relationships and the underlying mechanisms of action, as outlined in this guide, will be instrumental in advancing imidazo[1,2-a]pyridine-based drugs from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. d-nb.info [d-nb.info]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. benchchem.com [benchchem.com]
- 26. researchhub.com [researchhub.com]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged structure," its derivatives have demonstrated a vast array of biological activities, leading to the development of several marketed drugs, including zolpidem (a sedative), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[2][3][4] The scaffold's versatility allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties. This has led to extensive research and the discovery of potent agents for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5]
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs across different biological targets. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and concepts to serve as a resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various cellular pathways crucial for tumor growth and survival.[1]
PI3K/mTOR Dual Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[6][7] Several imidazo[1,2-a]pyridine analogs have been developed as potent inhibitors of this pathway.
A series of derivatives was synthesized and evaluated for PI3K/mTOR dual inhibitory activity.[8] The SAR studies revealed that specific substitutions on the imidazo[1,2-a]pyridine core are critical for potency and selectivity. For instance, compound 15a emerged as a potent PI3K/mTOR dual inhibitor with good kinase selectivity and favorable pharmacokinetic properties.[8] Another study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a ) as a novel PI3K p110α inhibitor with an IC50 of 0.67μM.[9] Optimization of this lead compound, particularly modifications to the pyrazole and sulfonyl moieties, led to analogs with over 300-fold improvement in potency.[9] Further work led to the discovery of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, with compound 13k showing potent PI3Kα inhibition (IC50 = 1.94 nM) and strong antiproliferative activity against various tumor cell lines (IC50 = 0.09 μΜ to 0.43 μΜ).[6]
Table 1: SAR of Imidazo[1,2-a]pyridine Analogs as PI3K/mTOR Inhibitors
| Compound | Core Modification | Target(s) | IC50 Value | Cell Line(s) | Reference |
| 2a | 2-methyl, 3-(1-((4-fluorophenyl)sulfonyl)pyrazol-3-yl) | PI3Kα | 0.67 µM | - | [9] |
| 2g | Optimized analog of 2a | PI3Kα | 0.0018 µM | - | [9] |
| 12 | Thiazole derivative of 2g | PI3Kα | 0.0028 µM | A375, HeLa | [9] |
| 13k | 6-(quinazolin-6-yl) derivative | PI3Kα | 1.94 nM | HCC827, various | [6] |
| 15a | Undisclosed substitutions | PI3K/mTOR | Potent (value not specified) | - | [8] |
The PI3K/Akt/mTOR pathway is a complex cascade that regulates cell growth, proliferation, and survival. Inhibition at key nodes like PI3K and mTOR can effectively halt tumorigenesis.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Imidazo[1,2-a]pyridin-8-amine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for determining the cytotoxicity of the Imidazo[1,2-a]pyridine core, with a focus on the conceptual framework and methodologies applicable to derivatives such as Imidazo[1,2-a]pyridin-8-amine. While specific cytotoxic data for the parent this compound is not extensively available in the reviewed literature, this guide leverages data from closely related analogues to provide a foundational understanding for researchers entering this area of study. The Imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer properties.[1]
Introduction to Imidazo[1,2-a]pyridine Cytotoxicity
The Imidazo[1,2-a]pyridine ring system is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[2] In the context of oncology, various derivatives of this scaffold have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[3][4][5] The mechanism of action for these compounds often involves the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][6] Initial screening for cytotoxicity is a critical first step in the evaluation of any new Imidazo[1,2-a]pyridine derivative as a potential anticancer agent.
Quantitative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. It is important to note that the cytotoxic potential of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic core.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [3][6] |
| WM115 (Melanoma) | 9.7 - 44.6 | [3][6] | |
| HeLa (Cervical) | 9.7 - 44.6 | [3][6] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [4][7] |
| HepG2 (Hepatocellular) | 13 | [4][7] | |
| MCF-7 (Breast) | 11 | [4][7] | |
| A375 (Melanoma) | 11 | [4][7] | |
| IP-5 | HCC1937 (Breast) | 45 | [1][8] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] |
| IP-7 | HCC1937 (Breast) | 79.6 | [1] |
| HB9 | A549 (Lung) | 50.56 | [9] |
| HB10 | HepG2 (Hepatocellular) | 51.52 | [9] |
| Compound 12 | HT-29 (Colon) | 4.15 | [5] |
| Compound 14 | B16F10 (Melanoma) | 21.75 | [5] |
| Compound 18 | MCF-7 (Breast) | 14.81 | [5] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [9] |
| MCF-7 (Breast) | 43.4 | [9] | |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [9] |
| MCF-7 (Breast) | 39.0 | [9] |
| Compound ID | Normal Cell Line | IC50 (µM) | Reference |
| Compound 12b | Vero (Kidney epithelial) | 91 | [4][7] |
| Compound 3d | HUVEC (Umbilical vein endothelial) | 71.4 | [9] |
| Compound 4d | HUVEC (Umbilical vein endothelial) | 57.0 | [9] |
Key Experimental Protocols
The initial assessment of cytotoxicity typically involves a series of in vitro assays to determine cell viability, proliferation, and the mechanism of cell death. Below are detailed protocols for three fundamental assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated or primary)
-
Secondary antibody (if required)
-
Detection substrate
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed and treat cells with the Imidazo[1,2-a]pyridine compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling reagent to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acidic solution to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody.
-
If using a primary antibody, follow with an appropriate secondary antibody conjugated to an enzyme or fluorophore.
-
Add the detection substrate and measure the signal (colorimetric or fluorescent) using a microplate reader or visualize by microscopy.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Culture and treat cells with the Imidazo[1,2-a]pyridine compound.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Implicated Signaling Pathways
The cytotoxic effects of Imidazo[1,2-a]pyridine derivatives are often mediated by their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its hyperactivation is a common feature of many cancers. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[3][6]
Apoptosis Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis. Many Imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria. Pro-apoptotic proteins like Bax induce the release of cytochrome c, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[6]
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. chemmethod.com [chemmethod.com]
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 8-amino-substituted imidazo[1,2-a]pyridine derivatives. This data is compiled from published literature on similar compounds and serves as a reference for the characterization of this scaffold.
Table 1: Representative ¹H NMR Data for an 8-Aminoimidazo[1,2-a]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | s | - |
| H-3 | 7.2 - 7.4 | s | - |
| H-5 | 7.9 - 8.2 | d | 7.0 - 8.0 |
| H-6 | 6.7 - 6.9 | t | 7.0 - 8.0 |
| H-7 | 7.0 - 7.2 | d | 7.0 - 8.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Note: Chemical shifts are typical values and can vary based on substitution and solvent.
Table 2: Representative ¹³C NMR Data for an 8-Aminoimidazo[1,2-a]pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
| C-7 | 125 - 130 |
| C-8 | 140 - 145 |
| C-8a | 145 - 150 |
Note: Chemical shifts are typical values and can vary based on substitution and solvent.
Table 3: Representative Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Representative Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 134.071 |
Note: The m/z value is calculated for the parent compound C₇H₇N₃.
Experimental Protocols
The synthesis of 8-aminoimidazo[1,2-a]pyridines can be achieved through various methods. A common approach involves the cyclocondensation of 2,3-diaminopyridine with appropriate reagents.
Synthesis of 8-Amino-Substituted Imidazo[1,2-a]pyridines
A general procedure for the synthesis of 8-aminoimidazo[1,2-a]pyridine derivatives involves the reaction of 2,3-diaminopyridine with α-haloketones or related compounds.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted α-bromoketone
-
Triethylamine
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of 2,3-diaminopyridine (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Triethylamine (1.1 equivalents) is added to the solution to act as a base.
-
The substituted α-bromoketone (1 equivalent) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-amino-substituted imidazo[1,2-a]pyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[3] Samples can be prepared as KBr pellets or analyzed as a thin film.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compounds.[2]
Visualizations
Synthetic Workflow for 8-Aminoimidazo[1,2-a]pyridines
Caption: Synthetic workflow for 8-amino-substituted imidazo[1,2-a]pyridines.
Hypothetical Signaling Pathway Involvement
Given the reported biological activities of imidazo[1,2-a]pyridines, including their testing on adenosine receptors, a derivative could potentially act as a modulator of a G-protein coupled receptor (GPCR) signaling pathway.[4]
Caption: Hypothetical GPCR signaling pathway modulation.
References
- 1. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide to Key Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.
Key Therapeutic Targets and Efficacy
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their inhibitory effects against a range of molecular targets implicated in various diseases. The following tables summarize the quantitative data on their efficacy, providing a comparative analysis of their potency.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives is one of the most explored areas. These compounds have shown significant cytotoxicity against a variety of cancer cell lines, primarily through the inhibition of key kinases and other proteins involved in cancer cell proliferation and survival.
| Derivative/Compound | Target/Cell Line | IC50 (µM) | Reference |
| PI3K/mTOR Pathway Inhibitors | |||
| Compound 7 | PI3Kα/mTOR | 0.0002 / 0.021 | [1] |
| HCT-116 | 0.01 | [1] | |
| Unnamed Derivative | PI3Kα | 0.002 | [2] |
| General Anticancer Activity | |||
| Compound 6 | A375 (Melanoma) | 9.7 | |
| HeLa (Cervical) | 35.0 | ||
| Compound 12b | Hep-2 (Laryngeal) | 11 | [3] |
| HepG2 (Hepatocellular) | 13 | [3] | |
| MCF-7 (Breast) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] | |
| Compound 18 | B16F10 (Melanoma) | 14.39 | [4] |
| MCF-7 (Breast) | 14.81 | [4] | |
| HT-29 (Colon) | 10.11 | [4] | |
| Compound 12 | HT-29 (Colon) | 4.15 | [4] |
| IP-5 | HCC1937 (Breast) | 45 | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5] |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria, including drug-resistant strains.
| Derivative/Compound | Organism | MIC (µM or µg/mL) | Reference |
| Compound 18 | M. tuberculosis (MDR/XDR) | ≤0.006 µM | [6] |
| Compound 9 | M. tuberculosis | 0.004 µM | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | 0.4–1.9 µM | [7] |
| M. tuberculosis (MDR) | 0.07–2.2 µM | [7] | |
| M. tuberculosis (XDR) | 0.07–0.14 µM | [7] | |
| Imidazo[1,2-a]pyridine-2-carboxamides | M. tuberculosis | 17-30 µM | [7] |
| Compound 5h | S. aureus (clinical strain) | 6.25 µg/mL | [8] |
| S. aureus (reference strain) | 3.125 µg/mL | [8] | |
| Azo-based derivative 4e | P. aeruginosa, S. aureus | 0.5 mg/mL | [9] |
| E. coli CTXM, K. pneumoniae NDM | 0.5–0.7 mg/mL | [9] |
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
| Derivative/Compound | Target | IC50 (µM) | Reference |
| Compound 3f | COX-2 | 9.2 | [10] |
| COX-1 | 21.8 | [10] | |
| Imidazo[1,2-a]pyrimidine derivative | COX-2 | 13 | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are underpinned by their modulation of critical intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][12] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key components of this pathway, particularly PI3K and mTOR.[1][2] By blocking these kinases, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation.[13][14] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[13][15] By inhibiting the phosphorylation of STAT3 and preventing the nuclear translocation of NF-κB, these compounds can reduce the expression of pro-inflammatory and anti-apoptotic genes.
Caption: Modulation of STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Kinase Inhibition Assay (e.g., PI3K)
Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific kinases.
Protocol (Example for PI3K):
-
Reaction Setup: In a microplate, combine the PI3K enzyme, the test compound at various concentrations, and a lipid substrate (e.g., PIP2).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as ELISA-based detection or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status, providing insights into the activation state of signaling pathways.
Protocol (Example for Akt/mTOR pathway):
-
Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivative, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, and the test compound.
-
Reaction Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Measure the fluorescence kinetically. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.[3]
Protocol:
-
Animal Dosing: Administer the test compound (imidazo[1,2-a]pyridine derivative) to the animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in targeting key pathways in cancer, infectious diseases, and inflammation. The provided data and protocols offer a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic utility of this important class of compounds. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical applications.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines via Copper-Catalyzed Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines, a crucial scaffold in medicinal chemistry, through various copper-catalyzed cyclization reactions. The protocols are based on established and reliable methods from the peer-reviewed literature, offering reproducible and scalable procedures for the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged structures in drug discovery. They are integral components of several marketed drugs, including agents for treating insomnia, peptic ulcers, and anxiety. Copper-catalyzed cyclization reactions have emerged as a powerful and versatile tool for the construction of the imidazo[1,2-a]pyridine core, offering advantages such as high efficiency, broad substrate scope, and operational simplicity.
This document outlines four robust copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines:
-
Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes
-
Reaction of 2-Aminopyridines with α-Halo Carbonyl Compounds
-
Aerobic Oxidative Cyclization of 2-Aminopyridines with Ketones
-
Reaction of 2-Aminopyridines with Nitroolefins
Each section provides a detailed experimental protocol, a summary of quantitative data for the substrate scope, and a visual representation of the workflow or reaction mechanism.
General Experimental Workflow
The following diagram illustrates a general workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: General workflow for copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Protocol 1: Three-Component Synthesis from 2-Aminopyridines, Aldehydes, and Alkynes
This one-pot, three-component reaction provides a highly efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. The use of a copper(I) iodide catalyst in combination with a co-catalyst facilitates the cascade reaction.[1]
Data Presentation
Table 1: Substrate Scope for the Three-Component Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 2,3-Diphenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 2-(4-Chlorophenyl)-5-methyl-3-phenylimidazo[1,2-a]pyridine | 90 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine | 82 |
| 4 | 2-Aminopyridine | Thiophene-2-carbaldehyde | Phenylacetylene | 3-Phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | 78 |
| 5 | 2-Aminopyridine | Benzaldehyde | 4-Ethynyltoluene | 3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 83 |
| 6 | 2-Amino-5-bromopyridine | Benzaldehyde | Phenylacetylene | 5-Bromo-2,3-diphenylimidazo[1,2-a]pyridine | 76 |
Experimental Protocol
General Procedure for the Three-Component Synthesis:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), copper(I) iodide (CuI, 10 mol%), and NaHSO₄·SiO₂ (20 mol%).
-
Add toluene (5 mL) as the solvent.
-
To the stirred mixture, add the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired imidazo[1,2-a]pyridine.
Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis.
Protocol 2: Synthesis from 2-Aminopyridines and α-Halo Carbonyl Compounds
This classical and widely used method involves the condensation of a 2-aminopyridine with an α-halo carbonyl compound, such as a phenacyl bromide. The reaction can be efficiently catalyzed by copper silicate.[2]
Data Presentation
Table 2: Substrate Scope for the Synthesis from α-Halo Carbonyls
| Entry | 2-Aminopyridine | α-Bromoacetophenone | Product | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 2-Phenylimidazo[1,2-a]pyridine | 95 |
| 2 | 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 92 |
| 3 | 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 96 |
| 4 | 2-Aminopyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 88 |
| 5 | 2-Amino-5-methylpyridine | 2-Bromo-1-phenylethanone | 5-Methyl-2-phenylimidazo[1,2-a]pyridine | 94 |
| 6 | 2-Aminopyridine | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine | 90 |
Experimental Protocol
General Procedure for the Reaction with α-Halo Carbonyls:
-
In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and copper silicate (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion of the reaction (typically 1-2 hours), filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine.
Logical Relationship Diagram
Caption: Key components for the synthesis from α-halo carbonyls.
Protocol 3: Aerobic Oxidative Cyclization of 2-Aminopyridines with Ketones
This method utilizes molecular oxygen from the air as a green oxidant in a copper(I)-catalyzed aerobic oxidative cyclization of 2-aminopyridines and ketones.[3][4][5]
Data Presentation
Table 3: Substrate Scope for the Aerobic Oxidative Cyclization
| Entry | 2-Aminopyridine | Ketone | Additive | Product | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | In(OTf)₃ | 2-Phenylimidazo[1,2-a]pyridine | 81 |
| 2 | 2-Aminopyridine | 4'-Chloroacetophenone | In(OTf)₃ | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 75 |
| 3 | 2-Aminopyridine | 4'-Methoxyacetophenone | In(OTf)₃ | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 85 |
| 4 | 2-Aminopyridine | Propiophenone | In(OTf)₃ | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 78 |
| 5 | 2-Amino-5-methylpyridine | Acetophenone | In(OTf)₃ | 5-Methyl-2-phenylimidazo[1,2-a]pyridine | 83 |
| 6 | 2-Aminopyridine | 1-(Thiophen-2-yl)ethanone | In(OTf)₃ | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 72 |
Experimental Protocol
General Procedure for Aerobic Oxidative Cyclization:
-
To a screw-capped vial, add 2-aminopyridine (0.5 mmol), the corresponding ketone (0.6 mmol), copper(I) iodide (CuI, 10 mol%), and indium(III) trifluoromethanesulfonate (In(OTf)₃, 10 mol%).
-
Add N-methyl-2-pyrrolidone (NMP, 1.0 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 120 °C under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired product.
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. CuI-Catalyzed Aerobic Oxidative α-Aminaton Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuI-catalyzed aerobic oxidative α-aminaton cyclization of ketones to access aryl or alkenyl-substituted imidazoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-Imidazo[1,2-a]-Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-imidazo[1,2-a]-pyridines utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1][2][3] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and improved purity of the final products.[1][2]
The protocols detailed below are based on established multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials. Specifically, we will focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and a four-component Ugi-type reaction.
Core Concepts and Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the mixture, leading to rapid and uniform heating. This often results in:
-
Accelerated Reaction Rates: Many reactions that take hours under conventional heating can be completed in minutes using microwave irradiation.[1]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to higher yields of the desired compound.
-
Improved Purity: Cleaner reaction profiles often simplify purification processes.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé Three-Component Synthesis
This protocol describes the synthesis of 3-amino-imidazo[1,2-a]-pyridines via a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, catalyzed by an acid.[3]
Reaction Scheme:
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Catalyst: Ammonium chloride (NH₄Cl) or Acetic Acid
-
Solvent: Methanol (MeOH) or Polyethylene glycol 400 (PEG 400)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add the catalyst (e.g., 20 mol% of NH₄Cl or acetic acid).[4]
-
Add the solvent (e.g., 3-5 mL of MeOH or PEG 400).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes).[5][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-amino-imidazo[1,2-a]-pyridine.
Protocol 2: Four-Component Ugi-Type Synthesis with Subsequent Suzuki Coupling
This protocol outlines a rapid, one-pot synthesis of 2,6-disubstituted-3-amino-imidazopyridines using a microwave-assisted four-component coupling followed by a Suzuki coupling.[7][8][9]
Reaction Scheme:
Step 1: Four-Component Reaction
Step 2: Suzuki Coupling ``` [3-Amino-imidazo[1,2-a]pyridine-6-boronate] + [Aryl halide] --(Microwave, Pd Catalyst, Base)--> [2,6-Disubstituted-3-amino-imidazo[1,2-a]-pyridine]
Caption: Workflow for the Groebke-Blackburn-Bienaymé synthesis.
Caption: Workflow for the Ugi-type reaction and subsequent Suzuki coupling.
References
- 1. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives as Potent Antituberculosis Agents
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
These notes provide a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives as a promising class of antituberculosis agents. This document includes a summary of their mechanism of action, quantitative activity data, and detailed protocols for their evaluation.
Introduction
Imidazo[1,2-a]pyridines (IPs) have emerged as a significant class of heterocyclic compounds with potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB).[1][2] This scaffold is synthetically tractable and has demonstrated excellent potency against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M.tb.[1][2][3] The clinical candidate Telacebec (Q203) belongs to this class, highlighting their therapeutic potential.[1][4]
Mechanism of Action
The primary mechanism of action for many potent imidazo[1,2-a]pyridine derivatives is the inhibition of the cytochrome bcc complex (complex III) of the electron transport chain.[4] Specifically, these compounds target QcrB, a subunit of the ubiquinol cytochrome c reductase, which is essential for cellular respiration and ATP synthesis in M.tb.[4][5][6][7] By inhibiting QcrB, these compounds disrupt the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect.[8][9] Some derivatives have also been investigated for their inhibitory activity against other targets such as 2-trans-enoyl-acyl carrier protein reductase (InhA) and pantothenate synthetase.[4][10][11]
Below is a diagram illustrating the inhibition of the electron transport chain by Imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of M.tb's Electron Transport Chain by Imidazo[1,2-a]pyridines.
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine derivatives against various strains of M. tuberculosis.
Table 1: Activity against Drug-Susceptible M. tuberculosis H37Rv
| Compound ID | Modification | MIC (µM) | MIC (µg/mL) | Reference |
| IPA-6 | Imidazo[1,2-a]pyridine amide | - | 0.05 | [12] |
| IPA-9 | Imidazo[1,2-a]pyridine amide | - | 0.4 | [12] |
| IPS-1 | Imidazo[1,2-a]pyridine sulfonamide | - | 0.4 | [12] |
| Compound 15 | Imidazo[1,2-a]pyridine-3-carboxamide | 0.10-0.19 | - | |
| Compound 16 | Imidazo[1,2-a]pyridine-3-carboxamide | 0.10-0.19 | - | |
| Compound 18 | Imidazo[1,2-a]pyridine-3-carboxamide | ≤0.006 | - | [13] |
| ND-09759 | Imidazo[1,2-a]pyridine carboxyamide | ≤0.006 | ≤0.0024 | [9] |
| A2, A3, A4, B1, B9 | N-benzylic imidazo[1,2-a]pyridine carboxamides | < 0.035 | - | [14] |
| IP Inhibitors (1-4) | Imidazo[1,2-a]pyridines | 0.03 to 5 | - | [5][6] |
Table 2: Activity against Drug-Resistant M. tuberculosis Strains
| Compound ID | Strain Type | MIC Range (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR | 0.07–2.2 | [4] |
| XDR | 0.07–0.14 | [4] | |
| Compound 15 | MDR & XDR | 0.05-1.5 | |
| Compound 16 | MDR & XDR | 0.05-1.5 | |
| Compound 18 | MDR & XDR | <0.03 to 0.8 | [13][15] |
| A2, A3, A4, B1, B9 | MDR | < 0.035 | [14] |
Table 3: Cytotoxicity Data
| Compound Series/ID | Cell Line | IC50 (µM) / SI | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 | [4] |
| IPA-6, IPA-9, IPS-1 and others | Human embryonic kidney cells | Nontoxic (SI ≥ 66) | [12] |
| ND-09759 | HepG2 | Low toxicity | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from methodologies used to evaluate the antitubercular activity of imidazo[1,2-a]pyridine derivatives.[12]
1. Preparation of Mycobacterial Cultures: a. Grow M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 at 37°C until the mid-log phase. b. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.
2. Compound Preparation: a. Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10-50 mM).[6] b. Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using supplemented 7H9 broth to achieve the desired final concentrations. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the diluted mycobacterial suspension to each well containing the test compound. b. Include a drug-free control (vehicle control) and a positive control (e.g., isoniazid or rifampicin). c. Seal the plates and incubate at 37°C for 5-7 days.
4. Alamar Blue Addition and Reading: a. After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates for 24 hours. c. A color change from blue to pink indicates bacterial growth. d. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Cytotoxicity Assay using Mammalian Cell Lines (e.g., VERO, HepG2)
This protocol outlines a general procedure for assessing the toxicity of the compounds against mammalian cells.
1. Cell Culture: a. Culture VERO (monkey kidney epithelial) or HepG2 (human liver cancer) cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
2. Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
3. Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. c. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate the plate for 48-72 hours.
4. Viability Assessment (e.g., using Resazurin or MTT assay): a. Add 10 µL of Resazurin solution (or MTT solution) to each well and incubate for 2-4 hours. b. Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a microplate reader. c. Calculate the percentage of cell viability relative to the vehicle control. d. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the viability against the compound concentration.
Protocol 3: Target Identification via Generation of Resistant Mutants
This protocol is based on the methods used to identify QcrB as the target of imidazo[1,2-a]pyridines.[5][7]
1. Generation of Resistant Mutants: a. Plate a large number of M. tuberculosis or M. bovis BCG cells (~10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing the imidazo[1,2-a]pyridine compound at a concentration of 5-10 times its MIC. b. Incubate the plates at 37°C for 3-4 weeks. c. Isolate individual colonies that appear on the plates.
2. Confirmation of Resistance: a. Culture the isolated colonies in drug-free liquid medium. b. Re-determine the MIC of the compound for each isolated mutant to confirm the resistant phenotype.
3. Whole-Genome Sequencing: a. Extract genomic DNA from the resistant mutants and the parental wild-type strain. b. Perform whole-genome sequencing using a next-generation sequencing platform.
4. Identification of Mutations: a. Align the sequencing reads of the resistant mutants to the reference genome of the wild-type strain. b. Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the parental strain. c. Mutations consistently found in the same gene across multiple independently isolated mutants strongly suggest that the gene product is the drug target. For imidazo[1,2-a]pyridines, mutations are frequently identified in the qcrB gene.[5][7]
Below is a workflow diagram for the screening and target identification of Imidazo[1,2-a]pyridine derivatives.
Caption: Workflow for Screening and Target Identification of Antitubercular Agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Anticancer Effects of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key cellular signaling pathways.[4][5][6][7] This document provides a detailed protocol for the initial assessment of the anticancer effects of novel Imidazo[1,2-a]pyridine compounds, encompassing both in vitro and in vivo methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers in the field of anticancer drug discovery.
Experimental Workflow
The overall workflow for assessing the anticancer effects of novel Imidazo[1,2-a]pyridine compounds is a multi-step process that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies and finally to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of PI3K Kinase Inhibitors Using Imidazo[1,2-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Imidazo[1,2-a]pyridin-8-amine scaffold in the discovery and development of potent and selective PI3K kinase inhibitors. The protocols outlined below cover key experimental procedures from initial kinase activity screening to in vivo efficacy studies.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. The Imidazo[1,2-a]pyridine core has emerged as a promising scaffold for the design of PI3K inhibitors. Specifically, derivatives of this compound have demonstrated significant potential in yielding potent and selective inhibitors of PI3K, particularly the PI3Kα isoform.[1][2]
This document provides detailed methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound-based PI3K inhibitors.
Data Presentation
The following tables summarize the inhibitory activities of representative Imidazo[1,2-a]pyridine derivatives against PI3Kα and various cancer cell lines.
Table 1: In Vitro PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Modification on Imidazo[1,2-a]pyridine Core | PI3Kα IC50 (nM) | Reference |
| PIK-75 | Reference Compound | 5.8 | [3] |
| Compound 35 | 2,6,8-trisubstituted | 150 | [1][4] |
| Compound 2g | 2-methyl, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | 1.8 | [3][5] |
| Compound 12 | 2-thiazole derivative | 2.8 | [3][5] |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 | [6] |
| Compound 7 | 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | 0.20 (PI3K) / 21 (mTOR) | [7] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 35 | T47D | Breast Cancer | 7.9 | [1] |
| Compound 35 | MCF-7 | Breast Cancer | 9.4 | [1] |
| Compound 12 | A375 | Melanoma | 0.14 | [3][5] |
| Compound 12 | HeLa | Cervical Cancer | 0.21 | [3][5] |
| Compound 13k | HCC827 | Non-small cell lung cancer | 0.09 | [6] |
| Compound 13k | A549 | Non-small cell lung cancer | 0.23 | [6] |
| Compound 13k | SH-SY5Y | Neuroblastoma | 0.43 | [6] |
| Compound 13k | HEL | Erythroleukemia | 0.15 | [6] |
| Compound 13k | MCF-7 | Breast Cancer | 0.11 | [6] |
| Compound 7 | HCT-116 | Colon Cancer | 0.01 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general synthetic route for the preparation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives.[1][4]
Step 1: Bromination of 2-aminopyridines
-
To a solution of the appropriately substituted 2-aminopyridine in DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-amino-3-bromopyridine derivative.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core
-
Reflux a mixture of the 2-amino-3-bromopyridine derivative and ethyl 3-bromopyruvate in ethanol.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate.
Step 3: Hydrolysis of the ester
-
Stir a suspension of the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution at 80°C.
-
After the reaction is complete, cool the mixture and acidify with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid.
Step 4: Amidation
-
To a solution of the carboxylic acid in DMF, add the desired amine, HBTU, and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the corresponding amide.
Step 5: Suzuki-Miyaura Cross-Coupling for 8-position modification
-
To a solution of the 8-bromo-imidazo[1,2-a]pyridine derivative in a mixture of 1,4-dioxane and water, add the desired aryl boronic acid or ester, potassium carbonate, and Pd(PPh3)4.
-
Heat the mixture at 100°C overnight under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivative.
Protocol 2: In Vitro PI3K Kinase Activity Assay (Kinase-Glo™ Assay)
This protocol is adapted from methodologies used for screening PI3K inhibitors and is based on the Kinase-Glo™ Luminescent Kinase Assay Platform.[1]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2/PS lipid vesicles (substrate)
-
Kinase-Glo™ Reagent
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% CHAPS)
-
Test compounds (this compound derivatives)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in the assay buffer.
-
In a white assay plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of a mixture containing the PI3Kα enzyme and PIP2/PS substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Km for ATP, e.g., 25 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 25 µL of Kinase-Glo™ Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, A375, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL per well) and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 4: Western Blot Analysis of PI3K Pathway Modulation
This protocol is for assessing the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K signaling pathway, such as Akt.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Protocol 5: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound-based PI3K inhibitors in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., A2780, HeLa)
-
Matrigel (optional)
-
Test compound and vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the point of intervention by this compound based inhibitors.
Caption: A typical experimental workflow for the development of this compound based PI3K inhibitors.
Caption: Logical relationship in the Structure-Activity Relationship (SAR) studies of this compound derivatives.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-Based Compounds in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted their potential as potent anticancer agents, particularly in the context of breast cancer. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis and metastasis. This document provides detailed application notes and experimental protocols for the investigation of IP-based compounds in breast cancer research and development.
Featured Imidazo[1,2-a]pyridine Compounds
Several IP derivatives have demonstrated notable anti-breast cancer activity. This document focuses on a selection of these compounds, summarizing their efficacy and mechanisms of action.
Data Summary
The following table summarizes the in vitro activity of key imidazo[1,2-a]pyridine compounds against various breast cancer cell lines.
| Compound ID | Breast Cancer Cell Line | Assay | IC50 (µM) | Key Findings |
| IP-5 | HCC1937 | MTT | 45 | Induces cell cycle arrest at G0/G1 and G2/M phases, triggers extrinsic apoptosis via activation of caspases 7 and 8, and inhibits the Akt signaling pathway.[1][2][3] |
| IP-6 | HCC1937 | MTT | 47.7 | Exhibits strong cytotoxic effects against HCC1937 cells.[1][2][3] |
| IP-7 | HCC1937 | MTT | 79.6 | Shows moderate cytotoxic effects against HCC1937 cells.[1][2][3] |
| MIA | MDA-MB-231 | MTT | 10-50 | Suppresses STAT3 phosphorylation and NF-κB signaling, leading to reduced expression of pro-inflammatory and anti-apoptotic proteins. Its effects are enhanced in combination with curcumin.[4] |
| I-11 | NCI-H358 (KRAS G12C) | N/A | Potent | A covalent inhibitor of KRAS G12C, a mutation found in a subset of breast cancers. |
Synthesis Protocols
Representative Protocol for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines (e.g., IP-5)
This protocol is a representative method based on the common synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines and may require optimization for specific derivatives like IP-5.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol, add the substituted α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Protocol for the Synthesis of 3-Amino-Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé (GBB) Reaction (e.g., I-11)
The GBB reaction is a one-pot, three-component reaction suitable for synthesizing 3-amino-imidazo[1,2-a]pyridine scaffolds, such as that of the KRAS G12C inhibitor I-11.[5][6][7][8][9]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Isocyanide (1.1 eq)
-
Methanol
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the substituted 2-aminopyridine and the aldehyde in methanol, add the isocyanide and Sc(OTf)₃.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of imidazo[1,2-a]pyridine compounds on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., HCC1937, MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed breast cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation following treatment with imidazo[1,2-a]pyridine compounds.
Materials:
-
Breast cancer cells
-
6-well plates
-
Imidazo[1,2-a]pyridine compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-7, anti-caspase-8, anti-PARP, anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]pyridine compound for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with imidazo[1,2-a]pyridine compounds.
Materials:
-
Breast cancer cells
-
6-well plates
-
Complete growth medium
-
Imidazo[1,2-a]pyridine compounds
-
Methanol
-
Crystal violet solution (0.5% in 25% methanol)
Procedure:
-
Treat a suspension of cells with the imidazo[1,2-a]pyridine compound for a specified duration.
-
Plate the treated cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and survival fraction compared to the untreated control.
Scratch Motility (Wound Healing) Assay
This assay evaluates the effect of imidazo[1,2-a]pyridine compounds on cell migration.
Materials:
-
Breast cancer cells
-
6-well plates
-
Complete growth medium
-
Imidazo[1,2-a]pyridine compounds
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the imidazo[1,2-a]pyridine compound at the desired concentration.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Signaling Pathway Visualizations
The following diagrams illustrate the proposed mechanisms of action for key imidazo[1,2-a]pyridine compounds in breast cancer cells.
Caption: Proposed mechanism of IP-5 in breast cancer cells.
Caption: Proposed mechanism of MIA in breast cancer cells.
Caption: Proposed mechanism of I-11 on the KRAS G12C pathway.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with significant interest in medicinal chemistry, particularly as potential antituberculosis agents.[1][2][3][4][5] The methodologies outlined below are based on established synthetic routes, including multi-step synthesis and multicomponent reactions, offering flexibility for various research and development needs.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[6][7][8] Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[6][7][9] The N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide series, in particular, has emerged as a promising class of potent antitubercular agents, effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1][2][3] This document details the primary synthetic strategies for preparing these target compounds.
Synthetic Strategies
Two primary synthetic strategies are commonly employed for the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides:
-
Multi-Step Synthesis: This classical and versatile approach involves the initial construction of the imidazo[1,2-a]pyridine-3-carboxylic acid core, followed by an amidation reaction with the appropriate 2-phenoxyethanamine.
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Groebke–Blackburn–Bienaymé (GBB) reactions, offer a more convergent and efficient route to the imidazo[1,2-a]pyridine core and can be adapted for the synthesis of the target carboxamides.[7][10][11][12][13]
Protocol 1: Multi-Step Synthesis
This protocol is a reliable and widely used method for the preparation of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides. The general workflow is depicted below.
Caption: Workflow for the multi-step synthesis of the target compounds.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylates
This step involves the cyclocondensation of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine)
-
Ethyl 2-chloroacetoacetate
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the substituted 2-aminopyridine in ethanol in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
-
Reflux the mixture for the appropriate time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with cold ethanol or water, and dry under vacuum to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate.[2]
Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid using a base.
Materials:
-
Ethyl imidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Suspend the ethyl imidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with HCl.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the imidazo[1,2-a]pyridine-3-carboxylic acid.[2]
Step 3: Amidation to N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides
The final step is the coupling of the carboxylic acid with a substituted 2-phenoxyethanamine using standard peptide coupling reagents.
Materials:
-
Imidazo[1,2-a]pyridine-3-carboxylic acid
-
Substituted 2-phenoxyethanamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (if starting from the amine salt)
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid in DMF or DCM.
-
Add HOBt and EDCI to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the substituted 2-phenoxyethanamine (and a base like Et₃N if the amine is in its hydrochloride salt form).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide.[2]
Table 1: Summary of Yields for Multi-Step Synthesis
| Step | Product | Typical Yield (%) |
| 1 | Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 75-85 |
| 2 | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | 80-90 |
| 3 | N-(2-(4-bromophenoxy)ethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 60-70 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Multicomponent Reactions (MCRs)
MCRs provide a rapid and efficient alternative for the synthesis of the imidazo[1,2-a]pyridine core. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly well-suited for this purpose.[7][10][12]
Caption: General workflow for MCR-based synthesis.
While the direct synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides via a one-pot MCR is complex, the GBB reaction is excellent for producing 3-amino-imidazo[1,2-a]pyridine precursors, which can then be further functionalized.[6] A more direct approach to the carboxamide structure can be achieved using a tandem GBB and Ugi reaction.[10]
Tandem Groebke–Blackburn–Bienaymé and Ugi Reaction
This advanced approach combines two MCRs to build the target molecule with high efficiency.
Conceptual Steps:
-
GBB Reaction: A 2-aminopyridine, an aldehyde (containing a carboxylic acid function, e.g., 4-formylbenzoic acid), and an isocyanide react to form an imidazo[1,2-a]pyridine-3-carboxylic acid derivative.[10]
-
Ugi Reaction: The resulting acid is then used as the acid component in a subsequent Ugi four-component reaction with an amine (e.g., 2-phenoxyethanamine), another aldehyde, and another isocyanide to generate a complex peptidomimetic structure.[10]
General Procedure for GBB Reaction to form an Acid Precursor:
-
Combine the 2-aminopyridine, a formyl-substituted carboxylic acid, and an isocyanide in a suitable solvent like methanol.
-
Add a catalyst, such as scandium triflate or p-toluenesulfonic acid.[6][11]
-
Stir the reaction at room temperature or with gentle heating.
-
Isolate the resulting imidazo[1,2-a]pyridine-containing acid.
Table 2: Representative Yields for MCR-based Synthesis
| Reaction | Components | Product Type | Typical Yield (%) |
| GBB 3-CR | 2-aminopyridine, aldehyde, isocyanide | 3-Amino-imidazo[1,2-a]pyridine | 58-91[12][13] |
| Ugi 4-CR | Acid, amine, aldehyde, isocyanide | Peptidomimetic carboxamide | 28-72[10] |
Yields are highly dependent on the specific combination of reactants.
Data Summary
The following table summarizes the reported in vitro activity of selected N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv.
Table 3: Antitubercular Activity of Synthesized Compounds
| Compound ID | Substituents on Imidazo[1,2-a]pyridine | Substituents on Phenoxy Ring | MIC (µg/mL) against MTB H37Rv | Reference |
| 10a | 2,6-dimethyl | H | 0.054 | [2] |
| 10c | 2,6-dimethyl | 4-F | 0.027 | [2] |
| 10g | 2,6-dimethyl | 4-Cl | 0.027 | [2] |
| 10j | 2,6-dimethyl | 4-Br | 0.025 | [2][3] |
| 11a | 2-methyl | H | >100 | [2] |
MIC: Minimum Inhibitory Concentration.
Conclusion
The synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides can be effectively achieved through both multi-step synthesis and multicomponent reactions. The multi-step approach offers a robust and adaptable route, suitable for generating a wide array of analogs for structure-activity relationship (SAR) studies. MCRs, on the other hand, provide a more atom-economical and convergent pathway, ideal for the rapid generation of compound libraries. The choice of method will depend on the specific research goals, available starting materials, and desired scale of synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-(2-Phenoxyethyl)imidazo[1,2- a]pyridine-3-carboxamides as New Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. nanobioletters.com [nanobioletters.com]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Imidazo[1,2-a]pyridine-3-carboxamides as Potent Antimycobacterial Agents
Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial therapeutics.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined current tuberculosis treatment regimens, necessitating the discovery of novel chemical entities with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a promising framework for the development of potent antitubercular agents. Specifically, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional activity against both replicating and non-replicating Mtb, including drug-resistant strains. This document provides an overview of their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation.
Mechanism of Action
Imidazo[1,2-a]pyridine-3-carboxamides primarily target the mycobacterial electron transport chain, a critical pathway for generating ATP. The most prominent target is QcrB , a subunit of the ubiquinol-cytochrome c reductase (cytochrome bcc complex or Complex III). By inhibiting QcrB, these compounds disrupt the oxidative phosphorylation pathway, leading to ATP depletion and subsequent bacteriostatic or bactericidal effects.[1][2][3][4][5][6] The clinical candidate Telacebec (Q203) is a well-known inhibitor of this target.[1] While QcrB is the most validated target, other studies have explored derivatives of the imidazo[1,2-a]pyridine scaffold as potential inhibitors of enoyl-acyl carrier protein reductase (InhA) and ATP synthase.[1][7]
Structure-Activity Relationship (SAR) and In Vitro Activity
Extensive SAR studies have been conducted to optimize the antimycobacterial potency and pharmacokinetic properties of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. Key findings reveal that substitutions at the C2, C6, and C7 positions of the imidazo[1,2-a]pyridine core, as well as modifications to the N-amide substituent, significantly influence activity.[1] For instance, the presence of small alkyl groups like methyl at the C2 and C7 positions, combined with bulky and lipophilic biaryl ethers on the carboxamide side chain, has been shown to yield compounds with nanomolar potency.[1][8] Many of these compounds exhibit excellent activity against MDR and XDR Mtb strains, suggesting they inhibit a novel target not affected by current first- and second-line drugs.[6][9][10][11]
Table 1: Summary of In Vitro Antimycobacterial Activity of Representative IPAs
| Compound Class/Example | Mtb Strain(s) | MIC (μM) | Cytotoxicity (IC₅₀, μM) | Cell Line | Reference |
| Q203 (Telacebec) | H37Rv | 0.045 (MIC₈₀) | >30 | various | [1] |
| 2,7-dimethyl IPAs | Replicating Mtb | 0.4 - 1.9 (MIC₉₀) | >128 | VERO | [1] |
| 2,7-dimethyl IPAs | MDR & XDR Mtb | 0.07 - 2.2 (MIC₉₀) | >128 | VERO | [1][9] |
| Biaryl Ether IPAs | H37Rv | ≤0.006 | Not specified | - | [1][8] |
| N-(2-phenoxyethyl) IPAs | Drug-Susceptible Mtb | 0.069 - 0.174 (MIC₉₀) | Not specified | - | [1][12] |
| IPA-6 | H37Rv | 0.05 (µg/mL) | >333 (µg/mL) | HEK | [7] |
| Compounds 15 & 16 | H37Rv | 0.10 - 0.19 | >100 | VERO | [6][13] |
| Compounds 15 & 16 | MDR & XDR Mtb | 0.05 - 1.5 | >100 | VERO | [6][13] |
Note: MIC values are reported as MIC₉₀, MIC₈₀, or general MIC as cited in the source. Conversion between µg/mL and µM depends on the molecular weight of the specific compound.
Experimental Protocols
The evaluation of novel IPA compounds involves a standardized workflow, from initial screening against replicating Mtb to cytotoxicity assessment and pharmacokinetic profiling.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the Microplate Alamar Blue Assay (MABA), a common method for determining the MIC of compounds against Mtb.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.
-
Mycobacterium tuberculosis H37Rv culture.
-
Test compounds (IPAs) dissolved in DMSO.
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as controls.
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
Resazurin solution.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using the supplemented 7H9 broth. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.
-
Inoculation: Adjust the turbidity of a mid-log phase Mtb H37Rv culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth. Add 100 µL of this inoculum to each well containing the test compound.
-
Controls: Include wells for "no drug" (bacteria only) and "no bacteria" (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween-80 to each well. Re-incubate the plates for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7] Results can be read visually or with a fluorometer/spectrophotometer.
Protocol 3.2: Cytotoxicity Assay
This protocol outlines the MTT assay to determine the toxicity of compounds against a mammalian cell line (e.g., VERO or HEK293).
Materials:
-
VERO (African green monkey kidney) cells or HEK293 (Human embryonic kidney) cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (IPAs) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., at 1x10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Conclusion
Imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising and synthetically accessible class of antimycobacterial agents.[9][10] Their potent activity against drug-resistant Mtb strains, coupled with a distinct mechanism of action targeting energy metabolism, makes them valuable candidates for further development. The protocols and data presented here provide a foundational guide for researchers aiming to explore, synthesize, and evaluate novel analogues within this important chemical series. Continued optimization of their pharmacokinetic and safety profiles is crucial for advancing these compounds into clinical trials.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for the molecular docking of Imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed methodologies for performing molecular docking studies, summarizing quantitative data, and visualizing key biological pathways and experimental workflows.
Introduction to Imidazo[1,2-a]pyridine Derivatives and Molecular Docking
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties[1][2]. The therapeutic potential of these derivatives stems from their ability to interact with various biological targets, such as kinases, enzymes, and receptors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as an Imidazo[1,2-a]pyridine derivative, to the binding site of a target protein. This information is invaluable for structure-based drug design, lead optimization, and understanding the molecular basis of biological activity.
Key Protein Targets for Imidazo[1,2-a]pyridine Derivatives
Several protein targets have been identified for Imidazo[1,2-a]pyridine derivatives, playing crucial roles in various disease pathologies. Key targets include:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of EGFR signaling is a key strategy in cancer therapy.
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS): A small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival. Mutations in KRAS, particularly G12C, are common in many cancers, making it a challenging but important drug target[3][4].
-
Oxidoreductases: A broad class of enzymes that catalyze the transfer of electrons from one molecule to another. Certain oxidoreductases are implicated in cancer progression[5].
-
Human Leukotriene A4 Hydrolase (LTA4H): A bifunctional zinc enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4[6][7].
-
Microtubule Affinity Regulating Kinase 4 (MARK4): A serine/threonine kinase that plays a role in microtubule dynamics and cell polarity, and is a target in cancer and neurodegenerative diseases[8].
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking studies and biological assays of various Imidazo[1,2-a]pyridine derivatives against their respective protein targets.
Table 1: Molecular Docking and Biological Activity Data for Imidazo[1,2-a]pyridine Derivatives against Various Cancer-Related Targets
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity/IC₅₀ | Key Interacting Residues | Reference |
| Compound C | Oxidoreductase | 4XO7 | -9.207 | - | His222, Tyr216, Lys270 | [5][9] |
| HB7 | Human LTA4H | 3U9W | -11.237 | - | Not Specified | [6] |
| HB9 | - | - | - | IC₅₀ = 50.56 µM (A549 cells) | Not Applicable | [6] |
| HB10 | - | - | - | IC₅₀ = 51.52 µM (HepG2 cells) | Not Applicable | [6][7] |
| Compound 6a | MARK4 | - | - | Binding Constant (K) = 0.79 x 10⁵ M⁻¹ | Not Specified | [8] |
| Compound 6h | MARK4 | - | - | Binding Constant (K) = 0.1 x 10⁷ M⁻¹ | Not Specified | [8] |
| Compound I-11 | KRAS G12C | - | Not Specified | Potent anticancer agent | Not Specified | [3] |
Table 2: Molecular Docking Data for Imidazole-based Derivatives against EGFR Kinase Domain
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues | Reference |
| Compound 2 | EGFR Kinase | Not Specified | -7.32 | 4.33 | LYS721, CYS773 | [10] |
| Compound 1 | EGFR Kinase | Not Specified | -5.46 | 99.96 | Not Specified | [10] |
| Erlotinib | EGFR Kinase | 1M17 | -9.3 (Glide Score) | - | Not Specified | [11] |
Experimental Protocols
This section provides detailed protocols for performing molecular docking of Imidazo[1,2-a]pyridine derivatives using commonly used software.
General Molecular Docking Workflow
The general workflow for a molecular docking experiment can be summarized as follows:
Protocol for Standard Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing a standard molecular docking simulation using AutoDock Vina, a widely used open-source docking program.
I. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
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PyMOL or Chimera: For visualization and analysis.
-
A 3D structure of the target protein in PDB format.
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A 3D structure of the Imidazo[1,2-a]pyridine derivative (ligand) in a suitable format (e.g., MOL2, SDF).
II. Receptor Preparation:
-
Load Protein: Open AutoDock Tools and load the PDB file of the target protein.
-
Clean Protein: Remove water molecules, heteroatoms (except for essential cofactors), and any existing ligands.
-
Add Hydrogens: Add polar hydrogens to the protein.
-
Compute Charges: Compute Gasteiger charges for the protein atoms.
-
Set Atom Types: Assign AD4 atom types.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
III. Ligand Preparation:
-
Load Ligand: Load the 3D structure of the Imidazo[1,2-a]pyridine derivative into ADT.
-
Detect Root: Detect the root of the ligand, which defines the rigid part.
-
Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
IV. Grid Box Generation:
-
Load Receptor: In ADT, load the prepared receptor (.pdbqt file).
-
Define Grid Box: Open the Grid Box tool. Center the grid box on the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand.
-
Adjust Dimensions: Adjust the size of the grid box to encompass the entire binding pocket and allow for ligand flexibility.
-
Save Grid Parameters: Save the grid parameter file (.gpf).
V. Running AutoDock Vina:
-
Create Configuration File: Create a text file named conf.txt with the following information:
-
Run Vina from Command Line: Open a terminal or command prompt and execute the following command:
VI. Analysis of Results:
-
View Poses: The docking_results.pdbqt file contains the predicted binding poses of the ligand. These can be visualized using PyMOL or Chimera.
-
Analyze Scores: The docking_log.txt file contains the binding affinity scores (in kcal/mol) for each pose. The most negative score represents the most favorable binding energy.
-
Visualize Interactions: Use visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the Imidazo[1,2-a]pyridine derivative and the protein's active site residues.
Protocol for Covalent Molecular Docking using Schrödinger Maestro
For Imidazo[1,2-a]pyridine derivatives that act as covalent inhibitors (e.g., targeting KRAS G12C), a specialized covalent docking protocol is required. This protocol outlines the general steps using the CovDock workflow in Schrödinger's Maestro.
I. Software and Prerequisites:
-
Schrödinger Maestro: A comprehensive molecular modeling environment.
-
A 3D structure of the target protein and the covalent inhibitor.
II. Protein and Ligand Preparation:
-
Protein Preparation: Use the Protein Preparation Wizard in Maestro to prepare the receptor. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization.
-
Ligand Preparation: Use LigPrep to prepare the Imidazo[1,2-a]pyridine derivative. This generates low-energy 3D conformations and correct chiralities.
III. Covalent Docking Workflow:
-
Open CovDock Panel: Navigate to the CovDock panel in Maestro.
-
Define Receptor: Specify the prepared protein as the receptor.
-
Define Ligand: Specify the prepared ligand.
-
Specify Reactive Residue: Identify and select the amino acid residue on the protein that will form the covalent bond (e.g., Cys12 in KRAS G12C).
-
Define Reaction Type: Select the appropriate reaction type for the covalent bond formation (e.g., Michael addition, nucleophilic substitution).
-
Set Up Glide Docking: The first stage of CovDock involves a non-covalent docking using Glide to generate initial poses. Define the grid box around the active site.
-
Run CovDock: Initiate the CovDock job. The workflow will perform the initial non-covalent docking, followed by the covalent bond formation, and then refine and score the resulting covalent complex.
IV. Analysis of Covalent Docking Results:
-
Analyze Poses: Visualize the top-ranked covalent poses in Maestro.
-
Examine Scores: Analyze the CovDock score, which includes the Glide score for the non-covalent pose and the Prime energy of the final covalent complex.
-
Visualize Covalent Bond: Confirm the formation of the covalent bond between the ligand and the specified receptor residue.
Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its dysregulation is a hallmark of many cancers.
KRAS G12C Covalent Inhibition Workflow
The workflow for identifying and characterizing covalent inhibitors of KRAS G12C, such as certain Imidazo[1,2-a]pyridine derivatives, involves a combination of computational and experimental techniques.
Conclusion
The molecular docking of Imidazo[1,2-a]pyridine derivatives is a critical step in the rational design of novel therapeutics. By understanding the interactions between these versatile scaffolds and their biological targets, researchers can optimize their potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the discovery and development of new drugs based on the Imidazo[1,2-a]pyridine core. Careful application of these computational techniques, coupled with experimental validation, will undoubtedly accelerate the translation of these promising compounds into clinical candidates.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Imidazo[1,2-a]pyridin-8-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The synthesis of this compound is not widely reported in the literature, making it a challenging target. The most promising and commonly employed strategy involves a two-step process: first, the synthesis of an 8-halo-imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the 8-amino group.
Q2: What are the key challenges in the Buchwald-Hartwig amination of 8-halo-imidazo[1,2-a]pyridines?
A2: Researchers may encounter several challenges during the Buchwald-Hartwig amination of 8-halo-imidazo[1,2-a]pyridines. These include:
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Catalyst Inhibition: The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.
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Side Reactions: Undesired side reactions, such as hydrodehalogenation of the starting material or dimerization of the catalyst, can compete with the desired amination reaction.
-
Substrate Solubility: The solubility of the 8-halo-imidazo[1,2-a]pyridine and the resulting 8-amino product can be challenging in common organic solvents, affecting reaction kinetics and purification.
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Purification Difficulties: The polar nature of the amino group can make purification by standard column chromatography challenging.
Q3: Are there alternative methods to introduce the 8-amino group?
A3: While the Buchwald-Hartwig amination is a primary method, other strategies could be explored, although they are less documented for this specific scaffold. These include:
-
Nucleophilic Aromatic Substitution (SNA_r): This is generally difficult on an electron-rich heterocyclic system unless there are strong electron-withdrawing groups present on the ring.
-
Synthesis from a Pre-functionalized Pyridine: Starting with a substituted 2,3-diaminopyridine and constructing the imidazo[1,2-a]pyridine ring is a potential, though potentially complex, alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination step.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Catalyst Inactivity/Decomposition: The palladium catalyst may be inactive or may have decomposed under the reaction conditions. The nitrogen-containing substrate can inhibit the catalyst. | - Use a pre-catalyst that is more resistant to deactivation. - Employ bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to protect the palladium center and promote reductive elimination. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Base: The choice and strength of the base are critical. An inappropriate base can lead to poor deprotonation of the amine or side reactions. | - Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. Stronger, non-nucleophilic bases are often preferred. - Ensure the base is finely powdered and dry. | |
| Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be an effective way to increase the reaction rate.[1] | |
| Formation of Significant Side Products (e.g., hydrodehalogenation) | Presence of Protic Impurities: Water or other protic impurities can lead to the protonation of the organopalladium intermediate, resulting in hydrodehalogenation. | - Use rigorously dried solvents and reagents. - Add a drying agent to the reaction mixture if necessary. |
| Ligand Degradation: The phosphine ligand may be oxidizing or degrading under the reaction conditions. | - Use a higher loading of the ligand. - Switch to a more robust ligand. | |
| Difficulty in Product Purification | Polarity of the Product: The amino group makes the product polar, leading to streaking on silica gel chromatography. | - Use a modified stationary phase for chromatography (e.g., alumina or C18 reverse-phase). - Employ a gradient elution with a polar solvent system, potentially containing a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce tailing. - Consider purification by crystallization or salt formation. |
| Inconsistent Yields | Variability in Reagent Quality: The quality of the palladium catalyst, ligand, and base can significantly impact the reaction outcome. | - Use high-purity reagents from a reliable source. - Store sensitive reagents under an inert atmosphere. |
| Reaction Setup: Minor variations in the reaction setup, such as stirring speed or vessel shape, can affect reproducibility, especially for heterogeneous mixtures. | - Ensure consistent and efficient stirring. - Use a consistent reaction setup for all experiments. |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-imidazo[1,2-a]pyridine
This is a representative procedure for the synthesis of the key intermediate.
Materials:
-
2-Amino-3-bromopyridine
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromo-imidazo[1,2-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromo-imidazo[1,2-a]pyridine
This protocol describes the amination of the 8-bromo intermediate.
Materials:
-
8-Bromo-imidazo[1,2-a]pyridine
-
Amine source (e.g., Benzylamine as a representative primary amine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (Argon), add 8-bromo-imidazo[1,2-a]pyridine (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide illustrative data based on typical optimization studies for Buchwald-Hartwig aminations of heterocyclic compounds. The exact yields for this compound may vary.
Table 1: Effect of Ligand and Base on Yield
| Entry | Palladium Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 75-85 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 70-80 |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-70 |
| 4 | G3-XPhos | - | K₂CO₃ | t-BuOH | 100 | 50-60 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 70 |
| 2 | XPhos | NaOtBu | Toluene | 110 | 82 |
| 3 | XPhos | NaOtBu | Dioxane | 100 | 75 |
| 4 | XPhos | NaOtBu | t-BuOH/H₂O | 90 | 45 |
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted Imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the common factors affecting the yield of Imidazo[1,2-a]pyridine synthesis?
A1: Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors. The choice of catalyst, solvent, and reaction temperature are critical parameters that require optimization. For instance, in copper-catalyzed syntheses, CuBr has been identified as a highly effective catalyst, with DMF as the optimal solvent at 80°C, achieving yields of up to 90%.[1] Similarly, in molecular iodine-catalyzed reactions, using water as a solvent under ultrasonic conditions can significantly improve yields.[2] The nature of the substituents on the starting materials can also play a crucial role; electron-rich substrates tend to give better yields than electron-deficient ones in certain reactions.[1] It is advisable to perform systematic screening of these parameters to identify the optimal conditions for your specific substrates.
Q2: The reaction is proceeding very slowly. How can I reduce the reaction time?
A2: Long reaction times are a common challenge. One effective method to accelerate the synthesis is the use of microwave irradiation.[3][4] For example, in the Groebke–Blackburn–Bienaymé (GBB) reaction, microwave assistance has been shown to reduce reaction times from hours to as little as 30 minutes, while also improving yields.[5] Another approach is to optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products, so a careful balance is necessary.[3]
Q3: I am observing the formation of significant side products. What are the potential side reactions and how can they be minimized?
A3: Side product formation can be a significant issue, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6] The complexity of these reactions can lead to various competing pathways. To minimize side products, careful control of reaction conditions is essential. This includes the order of reagent addition, maintaining the optimal temperature, and using the appropriate catalyst and solvent. In some cases, using a "green" solvent like a water-isopropanol mixture can lead to cleaner reactions and higher purity of the desired product.[3] Additionally, ensuring the purity of starting materials is crucial, as impurities can often catalyze unwanted side reactions.
Q4: What is the most efficient method for synthesizing 3-amino-substituted Imidazo[1,2-a]pyridines?
A4: The Groebke-Blackburn-Bienaymé (GBB) reaction is widely regarded as one of the most efficient methods for synthesizing 3-amino-substituted Imidazo[1,2-a]pyridines.[5][6][7] This is a one-pot, three-component condensation reaction involving an aldehyde, an isonitrile, and a 2-amino-pyridine, -pyrazine, or -pyrimidine.[7] The GBB reaction offers high atom economy and allows for the rapid generation of a diverse library of compounds.[8] The efficiency of the GBB reaction can be further enhanced through microwave assistance and the use of eco-friendly solvents.[9][10]
Q5: How can I purify the final substituted Imidazo[1,2-a]pyridine product effectively?
A5: The purification of substituted Imidazo[1,2-a]pyridines typically involves standard chromatographic techniques. Flash column chromatography on silica gel is a commonly reported method.[5][11] The choice of eluent system is critical for achieving good separation. A mixture of hexanes and ethyl acetate is frequently used, with the ratio adjusted based on the polarity of the product.[5][9] In some cases, purification can be achieved through crystallization.[11] For industrial-scale synthesis, the formation of a sulfate salt has been employed for efficient purification, avoiding the need for halogenated solvents.[12]
Data Summary
Table 1: Optimization of Reaction Conditions for the Sonochemical Synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone [2]
| Entry | Source of Iodine | Solvent | Time (h) | Yield (%) |
| 1 | - | - | 2 | NR |
| 2 | - | H₂O | 2 | NR |
| 3 | NaI | H₂O | 1 | 28 |
| 4 | KI | H₂O | 1 | 33 |
| 5 | CuI | H₂O | 1 | 55 |
| 6 | ZnI₂ | H₂O | 1 | 47 |
| 7 | I₂ (15 mol%) | H₂O | 1 | 79 |
| 8 | I₂ (15 mol%) | - | 1.5 | 62 |
NR: No Reaction
Table 2: Screening of Conditions for the Synthesis of a Model Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction [5]
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | NH₄Cl | Dioxane | Reflux | 12 h | 82 |
| 2 | NH₄Cl | Dioxane | 60 °C | 8 h | 83 |
| 3 | NH₄Cl | Dioxane | MW, 100 °C | 30 min | 89 |
MW: Microwave Irradiation
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines [11]
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Reflux a mixture of the corresponding 2-aminopyridine (1 mmol) and α-halocarbonyl compound (1 mmol) in 1,2-dichloroethane (10 mL) for 1.5–2.5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials disappear.
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Cool the reaction mixture to room temperature.
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Add potassium hydroxide powder (0.22 g, 3.3 mmol) to the solution and stir for 30 minutes.
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Filter the solid and wash it with chloroform.
-
Wash the filtrate with a 2 N NaOH solution and dry it over sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of EtOAc/methanol as the eluent.
Protocol 2: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC [5]
-
To a vial, add 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and NH₄Cl (20 mol%) in dioxane (1.0 M).
-
Heat the reaction mixture at 100 °C under microwave irradiation for 30 minutes.
-
After cooling to room temperature, add phenylacetylene (1.2 equiv.), sodium ascorbate (0.20 equiv.), and CuSO₄·5H₂O (0.05 equiv.) sequentially.
-
Close the vial and stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the starting material disappears, dilute the reaction mixture with water (5.0 mL) and extract with ethyl acetate (2 x 10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by flash chromatography to afford the corresponding imidazo[1,2-a]pyridines-1,2,3-triazole.
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-a]pyridin-8-amine and its Derivatives in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Imidazo[1,2-a]pyridin-8-amine and related compounds during in vitro experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your experimental workflow.
Issue 1: My this compound derivative is precipitating out of solution upon dilution into my aqueous assay buffer.
-
Possible Cause: "Solvent shock" due to the rapid change in solvent polarity when a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer. The compound's low kinetic solubility is exceeded.
-
Recommended Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.[1]
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.[1]
-
Maintain a Low Percentage of Co-solvent: Retain a small percentage of the organic solvent from your stock solution (e.g., 0.1-1% DMSO) in the final working solution to aid solubility. Always include a vehicle control with the same final solvent concentration in your experiment.[1]
-
Warm the Aqueous Buffer: If the compound's stability permits, slightly warming the aqueous buffer before adding the stock solution can increase solubility.[1]
-
Issue 2: I observe a cloudy precipitate in my cell culture media after adding the compound.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the complex biological medium. The compound may also interact with components in the media, such as proteins or salts, leading to precipitation.
-
Recommended Solutions:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound.
-
Solubility Testing in Media: Before conducting your main experiment, perform a small-scale solubility test of your compound at the desired concentration in the specific cell culture media you will be using.
-
Serum Concentration: If using serum-containing media, consider testing different serum concentrations or using serum-free media if compatible with your cell line, as serum proteins can sometimes contribute to precipitation.
-
Freshly Prepare Working Solutions: Prepare the final working solution in the cell culture media immediately before adding it to the cells to minimize the time for potential precipitation to occur.[1]
-
Issue 3: My in vitro assay results are inconsistent or not reproducible.
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Possible Cause: Undetected microprecipitation of the compound can lead to variability in the actual concentration of the soluble, active compound in different wells or experiments. This can lead to misleading results, including false positives or negatives.[2][3]
-
Recommended Solutions:
-
Visual Inspection: Carefully inspect all solutions and assay plates (e.g., under a microscope) for any signs of precipitation before and after the experiment.
-
Filter Sterilization: After preparing the final working solution, consider filtering it through a low protein-binding syringe filter (e.g., 0.22 µm) to remove any existing precipitate before adding it to the assay.
-
Assay Controls: Include appropriate positive and negative controls in your assay to help identify if the variability is compound-related.
-
Consider Assay Technology: Be aware that precipitated compounds can interfere with certain assay readouts, such as fluorescence-based assays where particles can cause light scattering.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Imidazo[1,2-a]pyridines?
The Imidazo[1,2-a]pyridine scaffold is a common feature in many biologically active compounds.[5] Like many heterocyclic compounds developed in drug discovery, derivatives of this scaffold can exhibit poor aqueous solubility.[6] Their solubility is highly dependent on the specific substitutions on the ring system.
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[1][7] For some Imidazo[1,2-a]pyridine derivatives, ethanol has also been used during synthesis and purification.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: How can I determine the solubility of my specific this compound derivative?
A kinetic solubility assay is a common method to assess the solubility of a compound in an aqueous buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can compound precipitation affect my assay results even if I can't see it?
Yes, microprecipitation can occur and significantly impact the concentration of the soluble compound, leading to inaccurate and irreproducible results.[2][3] It is crucial to be vigilant and employ the troubleshooting strategies mentioned above to minimize the risk of precipitation.
Data Presentation
| Solvent System | Typical Concentration Range for Testing | Purpose |
| 100% DMSO | 10 - 100 mM | Preparation of high-concentration stock solutions. |
| 100% Ethanol | 1 - 50 mM | Alternative solvent for stock solutions. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | 1 µM - 100 µM | Determination of aqueous solubility for in vitro assays. |
| Cell Culture Media (with/without serum) | 1 µM - 100 µM | Assessment of solubility in the final experimental medium. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
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Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is stable at this temperature.
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Visually inspect the solution to ensure no solid particles remain.
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Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
-
Materials: 10 mM stock solution of the compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well plate (clear bottom), plate reader capable of measuring turbidity or light scattering.
-
Procedure:
-
Prepare a series of dilutions of the compound stock solution in DMSO in a separate 96-well plate.
-
In the clear-bottom 96-well plate, add the aqueous buffer.
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Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions of the compound to the corresponding wells of the plate containing the aqueous buffer, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
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Mix the plate well.
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Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
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Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect precipitation.
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The highest concentration that does not show a significant increase in signal compared to the vehicle control is considered the kinetic solubility.
-
Visualizations
Caption: A decision-making workflow for troubleshooting compound precipitation in in vitro assays.
Caption: The impact of compound precipitation on a generic signaling pathway assay.
Caption: A flowchart for a standard kinetic solubility assessment protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. youtube.com [youtube.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Imidazo[1,2-a]pyridine synthesis is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low to no yield in Imidazo[1,2-a]pyridine synthesis can stem from several factors related to reactants, catalysts, and reaction conditions. Here’s a systematic troubleshooting approach:
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Re-evaluate Your Starting Materials: Ensure the purity of your 2-aminopyridine and the corresponding carbonyl compound or other coupling partners. Impurities can inhibit the reaction. For syntheses involving α-haloketones, the stability of the halide can be a factor.
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Catalyst Selection and Activity: The choice of catalyst is crucial. For many syntheses, copper(I) salts like CuI or CuBr have proven effective.[1][2] In other cases, iodine-catalyzed reactions offer a metal-free alternative.[3][4][5] If you are using a catalyst, ensure it has not degraded. For instance, Cu(I) can oxidize to Cu(II), which may be less effective.
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Solvent and Temperature Optimization: The solvent plays a significant role in reaction efficiency. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions, with an optimal temperature around 80°C.[2] For some protocols, greener solvents like water or ethanol can be used, sometimes in combination with microwave irradiation to reduce reaction times.[6] It's essential to screen different solvents and temperatures to find the optimal conditions for your specific substrates.
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Atmosphere/Oxidant: Certain synthetic routes, particularly copper-catalyzed reactions with nitroolefins or acetophenones, utilize air as a cost-effective and environmentally friendly oxidant.[1][2] Ensure adequate aeration if your protocol requires it. Conversely, some reactions may be sensitive to air or moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).
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Substrate Electronic Effects: The electronic properties of your substituents can significantly impact reactivity. Electron-donating groups on the 2-aminopyridine ring generally lead to higher yields, while electron-withdrawing groups can make the reaction more challenging.[2][7] For electron-deficient 2-aminopyridines, a specific method using a dimethylketal tosylate and a scandium triflate catalyst may be more effective.[8]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue. The nature of the side products depends on the specific synthetic route employed.
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Self-condensation of Carbonyl Compounds: In reactions involving aldehydes or ketones, self-condensation can occur, especially under basic conditions. Careful control of the reaction stoichiometry and gradual addition of the carbonyl compound can sometimes mitigate this.
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Ortoleva-King Reaction Intermediate: In copper-catalyzed aerobic oxidative syntheses from 2-aminopyridines and acetophenones, the reaction may proceed through a catalytic Ortoleva-King reaction.[1] Incomplete conversion or side reactions of this intermediate could be a source of impurities. Optimizing the reaction time and temperature can help drive the reaction to completion.
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Over-oxidation or Decomposition: When using oxidants, there is a risk of over-oxidizing the desired product or starting materials, leading to complex mixtures. Careful control of the oxidant amount and reaction time is critical.
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Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization pathways may be possible. A thorough analysis of the side products (e.g., by NMR, MS) can provide insight into these pathways and help in devising strategies to suppress them, such as modifying the catalyst or solvent.
Q3: What are the key parameters to consider when optimizing the reaction conditions for a novel Imidazo[1,2-a]pyridine derivative?
A3: When developing a synthesis for a new Imidazo[1,2-a]pyridine derivative, a systematic optimization of reaction parameters is essential. The following tables summarize key parameters and their effects as reported in the literature for different synthetic strategies.
Data Presentation: Optimization of Reaction Conditions
Table 1: Iodine-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl Derivatives [3]
| Entry | Iodine Source | Solvent | Time (h) | Yield (%) |
| 1 | - | - | 2 | NR |
| 2 | - | H₂O | 2 | NR |
| 3 | NaI | H₂O | 1 | 28 |
| 4 | KI | H₂O | 1 | 33 |
| 5 | CuI | H₂O | 1 | 55 |
| 6 | ZnI₂ | H₂O | 1 | 47 |
| 7 | I₂ (15 mol%) | - | 1.5 | 62 |
| 8 | I₂ (15 mol%) | H₂O | 1 | 79 |
| 9 | I₂ (20 mol%) | H₂O | 1 | 92 |
| 10 | I₂ (20 mol%) | H₂O | 1.5 | 92 |
| 11 | I₂ (25 mol%) | H₂O | 1 | 92 |
NR = No Reaction. Reaction conditions: 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) under ultrasonic conditions.
Table 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [2]
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl | DMF | 80 | 75 |
| 2 | CuBr | DMF | 80 | 90 |
| 3 | CuI | DMF | 80 | 85 |
| 4 | Cu(OAc)₂ | DMF | 80 | 55 |
| 5 | Cu(OTf)₂ | DMF | 80 | 62 |
| 6 | CuBr | DMSO | 80 | 82 |
| 7 | CuBr | Toluene | 80 | 45 |
| 8 | CuBr | CH₃CN | 80 | 65 |
| 9 | CuBr | DMF | Room Temp | Trace |
| 10 | CuBr | DMF | 60 | 68 |
| 11 | CuBr | DMF | 80 | 90 |
| 12 | CuBr | DMF | 100 | 88 |
Reaction conditions: 2-aminopyridine (0.5 mmol), β-nitrostyrene (0.6 mmol), catalyst, and solvent under air atmosphere.
Table 3: Microwave-Assisted Catalyst-Free Synthesis [6]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Neat | Room Temp | - | NR |
| 2 | Neat | 100 | - | 30 (standard heating) |
| 3 | CH₃CN | 100 | - | NR |
| 4 | DMSO | 100 | - | NR |
| 5 | H₂O-IPA | 100 | 10 | 85 |
| 6 | H₂O-IPA | 120 | 8 | 92 |
Reaction conditions: 2-aminopyridine (1 mmol) and 2-bromo-1-(2-nitrophenyl)ethanone (1 mmol) under microwave irradiation.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Ultrasonic-Assisted Synthesis [3]
A mixture of 2-aminopyridine derivative (1 mmol), the appropriate acetophenone (1 mmol), dimedone (1 mmol), and a catalytic amount of I₂ (20 mol%) in water (5 mL) is subjected to ultrasonic irradiation for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solid product is filtered, washed with water, and dried. If necessary, the product is further purified by recrystallization from ethanol.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis Using Air as Oxidant [2]
In a reaction tube, 2-aminopyridine (0.5 mmol), β-nitrostyrene (0.6 mmol), and CuBr (0.05 mmol) are mixed in DMF (2 mL). The tube is sealed with a balloon filled with air and the mixture is stirred at 80°C for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in Imidazo[1,2-a]pyridine synthesis.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor cellular uptake of Imidazo[1,2-a]pyridine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cellular uptake of Imidazo[1,2-a]pyridine compounds.
Troubleshooting Guide
Poor cellular uptake of your Imidazo[1,2-a]pyridine compound can manifest as low potency in cell-based assays despite good biochemical activity. This guide provides a systematic approach to troubleshoot and address this issue.
Q1: My Imidazo[1,2-a]pyridine compound shows high activity in an enzymatic assay but is inactive in a cell-based assay. What are the potential reasons?
A1: This discrepancy often points to issues with cellular permeability and/or intracellular accumulation. The primary factors to investigate are the compound's physicochemical properties, potential for active efflux, and experimental conditions.
Initial Troubleshooting Steps:
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Assess Physicochemical Properties: Evaluate the compound's lipophilicity (logP), topological polar surface area (TPSA), and pKa. These parameters significantly influence a compound's ability to cross the cell membrane.
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Investigate Efflux Transporter Activity: Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[1]
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Review Experimental Protocol: Ensure that the assay conditions, such as serum concentration and incubation time, are optimal for your specific cell line and compound.
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for poor cellular uptake.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Compound Design
Q2: How do the physicochemical properties of my Imidazo[1,2-a]pyridine compound affect its cellular uptake?
A2: The cellular uptake of small molecules is heavily influenced by a balance of lipophilicity and polarity.
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Lipophilicity (logP/clogP): This is a critical factor. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. For some Imidazo[1,2-a]pyridine series, larger, more lipophilic biaryl ethers demonstrated nanomolar potency, suggesting good cell penetration.[2] However, a parabolic relationship between lipophilicity and cellular uptake has been observed for other compounds, where an optimal lipophilicity exists.[3]
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Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive molecular transport through membranes. Generally, a TPSA below 140 Ų is associated with good oral permeability.[4]
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pKa: The ionization state of your compound at physiological pH (around 7.4) is crucial. A high pKa can lead to a more charged species, which may have good solubility but poor passive diffusion across the cell membrane.[1] It can also contribute to efflux by transporters like P-gp.[1]
Q3: What structural modifications can I make to my Imidazo[1,2-a]pyridine scaffold to improve cellular uptake?
A3: Structure-Activity Relationship (SAR) studies on Imidazo[1,2-a]pyridines have provided insights into modifications that can enhance cellular activity, likely through improved uptake.
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Modulating Lipophilicity: While some polar compounds retain good activity, SAR studies have shown that in some cases, more lipophilic groups lead to increased potency.[2] However, a careful balance is necessary.
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Altering Polarity: The introduction of polar groups can sometimes improve activity, but this is not always the case.[2] The effect of polarity on potency needs to be evaluated on a case-by-case basis.
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Modifying pKa: Attenuating the pKa of basic amines in the structure can influence passive permeability and reduce P-gp mediated efflux. For example, the introduction of a fluorine atom on a piperidine ring of an Imidazo[1,2-a]pyridine derivative lowered the pKa and significantly decreased P-gp efflux.[1]
Data on Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Modification | clogP | TPSA (Ų) | Observation on Cellular Activity | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Polar substituents | 1.8 - 2.0 | - | Some polar compounds retained good activity, while others did not. | [2] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Lipophilic biaryl ethers | - | - | Larger, more lipophilic groups showed nanomolar potency. | [2] |
| Azo-based Imidazo[1,2-a]pyridines | Various substituents | - | 62.25 - 79.32 | Favorable values below the 140 Ų threshold for oral permeability. | [4] |
| PDGFR Antagonists | Fluorination of piperidine | - | - | Attenuated pKa and reduced P-gp mediated efflux. | [1] |
Efflux and Active Transport
Q4: My compound has optimal physicochemical properties, but still shows poor cellular activity. What else could be the issue?
A4: Active efflux by membrane transporters is a common reason for low intracellular drug concentrations. The P-glycoprotein (P-gp) is a well-known efflux pump that can expel a wide range of substrates from the cell. Some Imidazo[1,2-a]pyridine compounds have been shown to be P-gp substrates.[1]
Q5: How can I determine if my compound is a substrate for an efflux transporter?
A5: You can use commercially available cell lines that overexpress specific transporters, such as MDR1-MDCK cells for P-gp, and compare the transport of your compound in the presence and absence of a known inhibitor of that transporter. An efflux ratio (Pe ratio) greater than 2 is generally considered indicative of active efflux.[1]
Experimental Protocols and Assays
Q6: What are the standard experimental protocols to measure the intracellular concentration of my Imidazo[1,2-a]pyridine compound?
A6: Several methods can be used to quantify intracellular compound concentration.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification. It involves incubating cells with the compound, followed by cell lysis and extraction of the compound for analysis. This technique offers high sensitivity and specificity.
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Fluorescence-Based Methods: If your Imidazo[1,2-a]pyridine compound is fluorescent, you can use techniques like fluorescence microscopy or flow cytometry to visualize and quantify its uptake. Many Imidazo[1,2-a]pyridine derivatives possess intrinsic fluorescent properties.[5][6]
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Radiolabeling: While less common for routine screening, using a radiolabeled version of your compound can provide a very sensitive method for quantifying uptake.
Experimental Workflow for Intracellular Concentration Measurement
Caption: General workflow for measuring intracellular compound concentration.
Q7: Are there specific cell lines that are recommended for studying the permeability of Imidazo[1,2-a]pyridine compounds?
A7: Caco-2 cell lines are a widely used in vitro model for predicting human drug absorption. The permeability of compounds across a Caco-2 cell monolayer can provide an indication of their potential for oral bioavailability.[7]
Signaling Pathways and Cellular Targets
While not directly related to the initial uptake event, understanding the downstream signaling pathways and cellular targets of your Imidazo[1,2-a]pyridine compound is crucial for interpreting cell-based assay results.
Caption: General signaling pathway initiated by an Imidazo[1,2-a]pyridine compound.
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Aroylimidazo[1,2-a]-N-heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-aroylimidazo[1,2-a]-N-heterocycles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-aroylimidazo[1,2-a]-N-heterocycles, providing potential causes and recommended solutions in a question-and-answer format.
| Problem ID | Question | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low to no yield of the desired 3-aroylimidazo[1,2-a]-N-heterocycle. | Inefficient catalyst or incorrect catalyst loading. | Ensure the use of an appropriate catalyst such as Cu(I), FeBr₃, or I₂.[1][2][3] Optimize catalyst loading as specified in the relevant protocol. |
| Suboptimal reaction temperature. | Verify and adjust the reaction temperature. Many syntheses require elevated temperatures (e.g., 80-120°C) to proceed efficiently.[4][5][6] | ||
| Poor quality of starting materials or reagents. | Use purified starting materials and fresh, high-quality reagents. Impurities can interfere with the reaction. | ||
| Presence of atmospheric moisture or lack of an inert atmosphere when required. | For reactions sensitive to moisture, use dry solvents and glassware. For reactions requiring an inert atmosphere, ensure proper degassing and use of argon or nitrogen. | ||
| TR-02 | Formation of a significant amount of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) side product. | Lack of an oxidizing agent, particularly oxygen. | This side product is often observed when the reaction is carried out under an inert atmosphere (e.g., argon).[2][7][8] Ensure the reaction is performed in the presence of air or under an oxygen atmosphere, as O₂ is often the principal oxidant.[2][7][8] |
| TR-03 | The reaction is sluggish or does not go to completion. | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time. |
| Inappropriate solvent. | The choice of solvent can be critical. Solvents like DMF, DMSO, or dioxane are commonly used.[1][4][5] Ensure the solvent is appropriate for the specific reaction conditions and starting materials. | ||
| TR-04 | Difficulty in purifying the final product. | Presence of closely related side products or unreacted starting materials. | Column chromatography on silica gel is a common purification method.[2][4] Optimize the eluent system to achieve better separation. Recrystallization may also be an effective purification technique. |
| The product is a salt. | If an acid catalyst was used, the product might be in its salt form. A basic workup (e.g., washing with a saturated NaHCO₃ solution) can neutralize the product for easier extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aroylimidazo[1,2-a]-N-heterocycles?
A1: Common methods include one-pot, three-component reactions involving a 2-amino-N-heterocycle, an aryl ketone, and a methylene donor like DMSO, catalyzed by iodine.[3][9] Another prevalent method is the reaction of 2-aminopyridines with chalcones, often catalyzed by copper or iron complexes in the presence of an oxidant like air.[1] Direct functionalization of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes using an iron catalyst is also an effective approach.[2][7]
Q2: How does the reaction atmosphere influence the product distribution?
A2: The reaction atmosphere can be critical. For the FeBr₃-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes, the presence of air (oxygen) is crucial for the formation of the desired 3-aroylimidazo[1,2-a]pyridine.[2][7][8] In contrast, running the same reaction under an argon atmosphere can lead to the formation of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) as the major product.[2][7][8]
Q3: What is the role of the catalyst in these syntheses?
A3: Catalysts play a pivotal role in these reactions. For instance, in copper-catalyzed reactions, the metal facilitates the aerobic oxidative cyclization.[1] In iron-catalyzed syntheses, FeBr₃ acts as a Lewis acid to activate the aldehyde.[2][7] Iodine can also act as a catalyst, for example, in the three-component reaction using DMSO as a methylene donor.[3][9]
Q4: Can you provide a general purification protocol?
A4: A general purification protocol involves quenching the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Experimental Protocols
Protocol 1: FeBr₃-Catalyzed Synthesis of 3-Aroylimidazo[1,2-a]pyridines[2]
-
Preparation of Starting Material (2-phenylimidazo[1,2-a]pyridine):
-
To a solution of 2-aminopyridine (1 mmol) in ethanol (5 mL), add 2-bromoacetophenone (1.1 mmol).
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Stir the reaction mixture at 70°C for 6 hours.
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After cooling to room temperature, remove the solvent under reduced pressure.
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Extract the residue with ethyl acetate and water.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent to afford the crude product, which is then purified by column chromatography on silica gel (hexane/ethyl acetate, 3:1) to yield 2-phenylimidazo[1,2-a]pyridine.
-
-
Synthesis of 3-Aroylimidazo[1,2-a]pyridine:
-
In a reaction tube, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), aromatic aldehyde (0.4 mmol), and FeBr₃ (20 mol%).
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Heat the reaction mixture at 110°C in the presence of air for 16 hours.
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After cooling, purify the crude product directly by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 3-aroylimidazo[1,2-a]pyridine.
-
Protocol 2: I₂-Catalyzed Three-Component Synthesis[3][9]
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To a mixture of an aryl ketone (0.5 mmol), a 2-amino-N-heterocycle (0.6 mmol), I₂ (0.05 mmol), and K₂S₂O₈ (1.0 mmol) in a sealed tube, add DMSO (2.0 mL).
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Stir the reaction mixture at 120°C for 12 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
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Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
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Wash the combined organic layers with saturated Na₂S₂O₃ solution and brine.
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Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the 3-aroylimidazo[1,2-a]-N-heterocycle.
Visualizations
Caption: Influence of reaction atmosphere on product formation.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. I2-Catalyzed Three-Component Consecutive Reaction for the Synthesis of 3-Aroylimidazo[1,2-a]-N-Heterocycles [organic-chemistry.org]
- 4. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
- 7. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. I2-Catalyzed Three-Component Consecutive Reaction for the Synthesis of 3-Aroylimidazo[1,2- a]- N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Imidazo[1,2-a]pyridin-8-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Imidazo[1,2-a]pyridin-8-amine analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor retention and elutes quickly from my reversed-phase HPLC column. How can I improve this?
A1: This is a common issue for polar basic compounds like this compound analogs on traditional C18 columns. The polar nature of the molecule leads to weak interaction with the non-polar stationary phase. Consider the following strategies:
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Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with a more hydrophilic surface, which improves retention for polar analytes in highly aqueous mobile phases.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or diol) and a high organic mobile phase, promoting retention of polar molecules.
-
Adjust Mobile Phase pH: Using a high pH mobile phase (e.g., with ammonium bicarbonate) can neutralize the basic amine, potentially increasing its retention on the C18 column. Ensure your column is stable at high pH.
Q2: I'm observing significant peak tailing during silica gel column chromatography of my basic amine analog. What can I do to get sharper peaks?
A2: Peak tailing for basic compounds on silica gel is typically caused by strong, non-ideal interactions with acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to your eluent can neutralize the acidic silanol groups, leading to more symmetrical peaks.
-
Use Deactivated Silica: Employing a less acidic, end-capped silica gel can reduce these secondary interactions.
-
Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds that show poor peak shape on silica.
Q3: My compound seems to be degrading on the silica gel column. What are my options?
A3: The acidic nature of standard silica gel can cause decomposition of sensitive compounds. If you suspect degradation:
-
Neutralize the Silica: You can use a deactivated silica gel or neutralize it by flushing the column with a solvent system containing a base (e.g., 1-2% triethylamine in the eluent) before loading your sample.[1]
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Florisil.
-
Utilize Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound analogs.
Issue 1: Low Recovery from Silica Gel Column Chromatography
-
Possible Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Add a Competitive Base: As mentioned in the FAQs, adding triethylamine to the eluent can help to displace the basic compound from the acidic sites on the silica.
-
Check Compound Stability: Before performing column chromatography, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.[2]
-
Issue 2: Co-elution of Impurities
-
Possible Cause: The chosen solvent system does not provide adequate separation between your compound of interest and impurities.
-
Troubleshooting Steps:
-
Systematic Solvent Screening (TLC): Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, DCM/methanol, toluene/acetone). Aim for an Rf value of 0.2-0.3 for your target compound.[1]
-
Employ a Different Chromatographic Technique: If normal-phase chromatography is not effective, consider reversed-phase flash chromatography or HILIC, which offer different separation mechanisms.
-
Recrystallization: If the compound is a solid and of sufficient purity after the column, recrystallization can be a highly effective final purification step.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes typical results for the purification of polar aminopyridine derivatives, providing a benchmark for expected outcomes.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Recovery Yield | Typical Final Purity | Reference |
| Normal-Phase Column Chromatography | Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | 85-95% | >95% (by NMR) | [3] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water (50:50) | >90% | >98% (by HPLC) | |
| Recrystallization | - | Ethanol/n-Heptane | 89.3% | 98.2% (by HPLC) | [4] |
| Recrystallization | - | Ethanol/Hexamethylene | 86.6% | 98.5% (by HPLC) | [4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol is suitable for the purification of moderately polar this compound analogs.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., 95:5 DCM:MeOH) that provides an Rf of ~0.25 for the target compound.
-
Column Packing: Dry pack a flash column with silica gel.
-
Column Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial, less polar eluent through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.[5]
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 2% to 10% methanol in DCM), is often effective. Add 0.5-1% triethylamine to the mobile phase to improve peak shape and recovery.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Reversed-Phase HPLC Purification
This protocol is suitable for high-purity separation of polar amine analogs.
-
Column and Solvents: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of Solvent A (e.g., water with 0.1% formic acid or 10 mM ammonium bicarbonate) and Solvent B (e.g., acetonitrile or methanol with the same additive).
-
Method Development: Develop a gradient elution method. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes. The exact gradient will depend on the specific analog.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like DMSO.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the fractions containing the pure product. The solvent can be removed by lyophilization (freeze-drying) to yield the purified compound.
Visualizations
Signaling Pathway
Many Imidazo[1,2-a]pyridine analogs exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine analogs.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for the purification of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Imidazo[1,2-a]pyridine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-a]pyridine derivative is showing rapid degradation in an aqueous buffer. What are the primary causes?
A1: Rapid degradation in aqueous solutions is often attributed to two main factors:
-
Hydrolysis: The Imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The extent of degradation is highly dependent on the pH of the solution and the nature of substituents on the heterocyclic core.
-
Oxidation: The electron-rich nature of the Imidazo[1,2-a]pyridine scaffold makes it prone to oxidation. Dissolved oxygen in the solvent, exposure to light (photo-oxidation), or the presence of trace metal ions can catalyze oxidative degradation.
Q2: I've observed a new, unexpected peak in my HPLC chromatogram after leaving my compound in solution overnight. What could this be?
A2: An unexpected peak appearing over time is a classic indicator of degradation. This new peak likely represents one or more degradation products. Common culprits include hydroxylated derivatives (from oxidation) or ring-opened products (from hydrolysis). To confirm, you should perform a forced degradation study to intentionally generate and identify potential degradation products.
Q3: How can I improve the stability of my Imidazo[1,2-a]pyridine derivative in solution for short-term experiments?
A3: For short-term stability (e.g., during biological assays), consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, which is typically near neutral (pH 6-8) for many heterocyclic compounds. Avoid strongly acidic or basic buffers.
-
Minimize Oxygen Exposure: Use de-gassed solvents to prepare your solutions. If the experiment allows, purging the solution with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Many heterocyclic compounds are photosensitive.
-
Use of Antioxidants: For compounds particularly sensitive to oxidation, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) can be beneficial, provided it does not interfere with your experiment.
Q4: Are there any formulation strategies to enhance the long-term stability of these compounds?
A4: Yes, for long-term storage or formulation development, several strategies can be employed:
-
Lyophilization: Storing the compound as a lyophilized (freeze-dried) powder and reconstituting it just before use is a highly effective method to prevent solution-state degradation.
-
Co-solvents: Using a co-solvent system (e.g., with DMSO, ethanol, or PEG) can sometimes enhance stability by reducing the activity of water.
-
Encapsulation: For advanced drug delivery applications, encapsulation in liposomes or polymeric nanoparticles can protect the compound from the bulk solution environment.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common stability issues.
Issue 1: Significant Decrease in Parent Compound Concentration Over Time
| Possible Cause | Diagnostic Step | Recommended Solution |
| Hydrolysis | Analyze the degradation rate at different pH values (e.g., pH 2, 7, 10). | Determine the pH of maximum stability and use an appropriate buffer system. If extreme pH is required for an assay, minimize the incubation time. |
| Oxidation | Prepare a sample in de-gassed solvent and under a nitrogen atmosphere. Compare its stability to a sample prepared in a standard aerobic solvent. | Use de-gassed solvents for all stock and working solutions. Consider adding an antioxidant if compatible with the experimental system. |
| Photodegradation | Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its degradation to a sample kept in the dark. | Protect all solutions from light using amber vials or by wrapping containers in foil. Conduct experiments under subdued lighting conditions where possible. |
Issue 2: Poor Mass Balance in Stability Studies
| Possible Cause | Diagnostic Step | Recommended Solution |
| Formation of Non-UV Active Degradants | Use a mass spectrometer (LC-MS) in parallel with a UV detector to look for degradation products that may not have a chromophore. | If non-UV active products are confirmed, a mass-based detection method (e.g., LC-MS) or a universal detector (e.g., CAD, ELSD) must be used for accurate quantification. |
| Formation of Volatile Degradants | Analyze the headspace of a heated sample solution using Gas Chromatography-Mass Spectrometry (GC-MS). | If volatile products are identified, mass balance calculations will need to account for their loss. This is a less common but possible degradation route. |
| Precipitation of Compound or Degradant | Visually inspect the solution for any cloudiness or solid material. Centrifuge the sample and analyze both the supernatant and any re-dissolved pellet. | Adjust the solvent composition or lower the compound concentration to maintain solubility throughout the experiment. |
Data Presentation: Illustrative Stability Data
The following table summarizes hypothetical quantitative data from a forced degradation study on a generic Imidazo[1,2-a]pyridine derivative ("Compound X") to illustrate typical stability behavior.
Table 1: Forced Degradation of Compound X under Various Stress Conditions
| Stress Condition | Parameters | Duration (hours) | % Degradation of Compound X | Major Degradation Products Observed |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 15.2% | DP-1, DP-2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 8.5% | DP-3 |
| Oxidative | 3% H₂O₂ | 8 | 25.8% | DP-4 (N-oxide), DP-5 |
| Thermal | 60°C in Water | 48 | 5.1% | DP-1 |
| Photolytic | ICH Option 2 | - | 12.3% | DP-5, DP-6 |
Note: This data is for illustrative purposes only. Actual degradation will vary based on the specific molecular structure.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the Imidazo[1,2-a]pyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Heat the solution at 60°C for 48 hours in a sealed vial.
-
Withdraw aliquots at specified time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method capable of separating the parent Imidazo[1,2-a]pyridine derivative from its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phases consisting of an aqueous buffer (e.g., 20 mM phosphate buffer or 0.1% formic acid) and an organic modifier (acetonitrile or methanol).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail") to ensure all degradation products are present.
-
Optimize the gradient elution profile to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Adjust the pH of the mobile phase to improve peak shape and selectivity.
-
-
Detection:
-
Use a PDA detector to identify the optimal wavelength for detection of the parent compound and all major degradation products. The ability to monitor multiple wavelengths is advantageous.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve the parent drug from all degradation products and any matrix components. Perform peak purity analysis on the parent peak in stressed samples.
-
Visualizations
addressing off-target effects of Imidazo[1,2-a]pyridin-8-amine in cell-based assays
Technical Support Center: Imidazo[1,2-a]pyridin-8-amine
This guide provides researchers, scientists, and drug development professionals with essential information for addressing and mitigating the off-target effects of this compound and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely molecular targets?
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "drug prejudice" structure due to its wide range of biological activities and is a core component of many therapeutic agents.[1][2][3] In oncology and cell biology research, derivatives of this class are frequently developed as potent inhibitors of protein kinases.[4][5] Depending on the specific substitutions on the core ring, these compounds have been shown to target various kinases, including PI3K (Phosphoinositide 3-kinase), Akt/mTOR pathway kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[4][5][6]
Q2: What are "off-target" effects and why are they a significant concern in my experiments?
Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target. For kinase inhibitors like those from the imidazo[1,2-a]pyridine family, this often means inhibiting other kinases in the human kinome.[7][8] These unintended interactions are a major concern as they can lead to:
-
Misinterpretation of Results: The observed cellular phenotype may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Cellular Toxicity: Inhibition of kinases essential for cell survival, such as AKT or ERK, can lead to high levels of cell death that are unrelated to the intended mechanism of action.[7]
-
Inconsistent Data: Different cell lines express varying profiles of kinases (the "kinome"), meaning an off-target effect may appear in one cell line but not another, leading to inconsistent results.[7]
Q3: How can I proactively identify the potential off-target effects of my this compound compound?
A multi-pronged approach combining computational and experimental methods is recommended to identify off-target interactions:[7]
-
In Silico Prediction: Computational models can be used to screen the compound against the structures of known kinases to predict potential binding interactions based on structural similarities in the ATP-binding pocket.[7][8]
-
In Vitro Kinome Profiling: This is the primary experimental method for determining kinase selectivity. The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400) to identify which ones are significantly inhibited.[7][9][10]
-
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to a specific target within a live cell.[11] This method assesses the thermal stabilization of a protein upon ligand binding.
Q4: My compound is showing high cellular toxicity even at concentrations where I don't expect full inhibition of my primary target. Is this an off-target effect?
This is a strong indicator of a potent off-target effect. The inhibitor may be acting on one or more kinases that are critical for cell survival and proliferation.[7]
-
Recommended Action 1: Careful Dose-Response Titration: Determine the lowest possible concentration that effectively inhibits the primary target without inducing excessive toxicity.[7]
-
Recommended Action 2: Confirm Apoptosis: Use assays such as Annexin V staining or Western blotting for cleaved caspase-3 to confirm if the observed toxicity is due to programmed cell death.[4][7]
-
Recommended Action 3: Perform Kinome Profiling: A broad kinase screen is essential to identify the specific off-target(s) responsible for the toxic effects.[7][9]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Cellular Phenotype
-
Problem: The observed biological response in your cell-based assay does not match the known function of the intended target kinase or varies significantly between different cell lines.
-
Potential Cause: The phenotype is likely driven by the inhibition of an unknown off-target kinase that is variably expressed in your cell models.[7]
-
Troubleshooting Workflow:
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
strategies to reduce toxicity of Imidazo[1,2-a]pyridine-based compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of imidazo[1,2-a]pyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with imidazo[1,2-a]pyridine-based compounds?
While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Olprinone, certain derivatives can exhibit toxicity.[1][2] The specific toxicities are highly dependent on the substitution pattern of the core structure. In silico predictions and preclinical studies have suggested potential for reproductive system effects, and some derivatives may cause skin and eye irritation or respiratory issues.[3][4] Off-target effects on critical signaling pathways can also contribute to toxicity.
Q2: What are the primary strategies to reduce the toxicity of a lead imidazo[1,2-a]pyridine compound?
The main strategies focus on modifying the chemical structure to alter the compound's physicochemical properties, metabolic profile, and off-target activity. Key approaches include:
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Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the molecule to understand which substituents contribute to toxicity versus efficacy.[1][5]
-
Bioisosteric Replacement: Exchanging an atom or group of atoms with a broadly similar alternative to improve the compound's toxicity profile while retaining desired activity.[6][7] This can be used to block metabolic sites, alter solubility, or change receptor interactions.[6]
-
Metabolic Site Blocking: Introducing chemical groups (like fluorine or deuterium) at positions susceptible to metabolic activation, which can prevent the formation of toxic metabolites.[6]
-
Improving Selectivity: Modifying the compound to increase its binding affinity for the intended target over off-targets, thereby reducing toxicity related to unintended biological interactions.
Q3: What is bioisosteric replacement and how can it be applied to imidazo[1,2-a]pyridines?
Bioisosteric replacement is a rational drug design strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving affinity, efficacy, and/or reducing toxicity.[6][7][8] For imidazo[1,2-a]pyridines, this could involve:
-
Ring System Equivalents: Replacing a part of the core or a substituent ring system. For instance, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine.[9][10]
-
Functional Group Swaps: Replacing a hydrogen atom with fluorine to block metabolic oxidation or replacing a benzene ring with a pyridine ring to improve solubility and hydrogen bonding capacity.[6][7]
Troubleshooting Guides
Problem 1: My lead compound shows high cytotoxicity against non-cancerous cell lines in vitro.
This indicates a lack of selectivity and general toxicity.
Possible Causes & Troubleshooting Steps:
-
Identify Key Structural Features: Conduct a thorough SAR study. Synthesize analogs with modifications at various positions (C2, C3, C5, C6, C7, C8) of the imidazo[1,2-a]pyridine core to pinpoint which regions contribute most to toxicity.[11]
-
Employ Bioisosteric Replacement:
-
If a lipophilic aryl group is present, consider replacing it with a more polar heteroaryl group (e.g., pyridine instead of benzene) to alter distribution and potentially reduce non-specific membrane interactions.[7]
-
Introduce polar functional groups to increase water solubility, which may reduce general cytotoxicity.
-
-
Assess Off-Target Activity: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs, hERG channel). If significant off-target activity is found, use this information to guide structural modifications to improve selectivity.
Problem 2: My compound is potent in vitro but shows significant in vivo toxicity (e.g., renal or hepatotoxicity).
This often points to issues with metabolism, where the parent compound is converted into a toxic metabolite.
Possible Causes & Troubleshooting Steps:
-
Metabolite Identification: Perform a metabolite identification study using liver microsomes or hepatocytes to determine the chemical structures of the major metabolites.
-
Block Metabolic "Hotspots":
-
Once a site of metabolic activation is identified (e.g., an unsubstituted phenyl ring), block this position to prevent the formation of reactive metabolites.
-
Deuteration: Replace a hydrogen atom at the metabolic site with deuterium. This can slow the rate of metabolism due to the kinetic isotope effect, as demonstrated in reducing the formation of toxic aldehyde oxidase (AO) metabolites for other kinase inhibitors.[6]
-
Fluorination: Replace hydrogen with fluorine. The strong C-F bond is resistant to metabolic cleavage and the high electronegativity of fluorine can deactivate adjacent sites to oxidative metabolism.[6]
-
-
Visualize the Workflow: The following workflow can guide your toxicity reduction efforts.
Problem 3: My compound's toxicity appears to be linked to its on-target mechanism (e.g., inhibition of a critical signaling pathway).
Many imidazo[1,2-a]pyridine-based anticancer agents function by inhibiting pathways like PI3K/Akt/mTOR.[12][13] Because these pathways are also present in healthy cells, on-target toxicity can occur.
Possible Causes & Troubleshooting Steps:
-
Modulate Potency: Synthesize analogs with slightly reduced potency. A less potent compound might still be effective against cancer cells (which can be addicted to a pathway) while being better tolerated by normal cells.
-
Improve Pharmacokinetics (PK): Modify the compound to achieve a PK profile where it has high exposure in the tumor tissue but lower, less sustained exposure in tissues where toxicity is observed.
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Targeted Delivery: Consider conjugation to a tumor-targeting moiety (e.g., an antibody or ligand for a cancer-specific receptor) to deliver the drug preferentially to cancer cells.
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxicity (IC50) of various imidazo[1,2-a]pyridine derivatives against different cell lines. Lower IC50 values indicate higher cytotoxicity. Comparing values between cancer and non-cancerous (e.g., Vero) cell lines can indicate selectivity.
| Compound ID | C2-Substituent | C3-Substituent | Cell Line | Cell Type | IC50 (µM) | Reference |
| HB9 | 4-carboxyphenyl | Amide derivative | A549 | Lung Cancer | 50.56 | [14] |
| HB10 | 4-carboxyphenyl | Hydrazide derivative | HepG2 | Liver Cancer | 51.52 | [14] |
| Cisplatin | (Control) | (Control) | A549 | Lung Cancer | 53.25 | [14] |
| Cisplatin | (Control) | (Control) | HepG2 | Liver Cancer | 54.81 | [14] |
| 12b | tert-butylamino | Phenylamino | Hep-2 | Laryngeal Cancer | 11 | [15] |
| 12b | tert-butylamino | Phenylamino | HepG2 | Liver Cancer | 13 | [15] |
| 12b | tert-butylamino | Phenylamino | MCF-7 | Breast Cancer | 11 | [15] |
| 12b | tert-butylamino | Phenylamino | A375 | Melanoma | 11 | [15] |
| 12b | tert-butylamino | Phenylamino | Vero | Normal Kidney | 91 | [15] |
Note: The data shows that compound 12b has potent anticancer activity and is significantly less toxic to the normal Vero cell line, indicating a favorable therapeutic window.[15]
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Selected cell line (e.g., MCF7, HepG2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. chemmethod.com [chemmethod.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the imidazo[1,2-a]pyridine core and what determines the regioselectivity?
A1: The most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold are the C3 and C5 positions. The inherent electronic properties of the ring system favor electrophilic attack at the C3 position due to its electron-rich nature. However, the regioselectivity can be steered towards the C5 position or other positions by employing specific strategies such as the use of directing groups, specific catalytic systems (e.g., transition metals or photoredox catalysts), and controlling reaction conditions.[1][2][3][4][5]
Q2: How can I achieve C3-selective functionalization?
A2: C3-selective functionalization is often the default pathway for many reactions due to the nucleophilicity of the C3 carbon.[6] Various methods have been developed to enhance C3 diversity, including sulfonylation, arylation, amination, and carbonylation.[6] Metal-free approaches, such as using sodium chlorite/bromite for halogenation or visible light-induced protocols, can provide high regioselectivity for the C3 position.[1][7]
Q3: What methods are available for achieving C5-selective functionalization?
A3: C5 functionalization is more challenging and typically requires specific strategies to override the intrinsic reactivity of the C3 position. One common approach is the use of a directing group, such as an N-methoxyamide at the C3 position, which can direct rhodium-catalyzed arylation to the C5 position.[8][9] Visible light-induced methods have also been developed for C5-alkylation.[1]
Q4: I am observing a mixture of C3 and C5 isomers. How can I improve the regioselectivity?
A4: Obtaining a mixture of isomers is a common issue. To improve regioselectivity, consider the following:
-
Catalyst and Ligand Screening: The choice of catalyst (e.g., palladium, rhodium, copper) and ligands can significantly influence the reaction's regioselectivity.
-
Directing Groups: Introducing a directing group can effectively block one position and direct the reaction to the desired site.[8][9]
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can affect the activation barriers for functionalization at different positions. A systematic optimization of these parameters is recommended.
-
Protecting Groups: In some cases, protecting one of the reactive sites can be an effective strategy.
Q5: Are there any metal-free methods for the functionalization of imidazo[1,2-a]pyridines?
A5: Yes, several metal-free methods have been developed to avoid potential heavy metal contamination, which is a significant concern in drug development.[10] These include:
-
Halogenation: Using reagents like sodium chlorite or bromite for regioselective C3-halogenation.[7]
-
Arylation: Metal-free C-H arylation at the C3 position with arylhydrazines has been reported.[11]
-
Visible Light Photoredox Catalysis: This strategy has been successfully employed for various C3 and C5 functionalizations.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Materials or Reagents | Verify the purity of the imidazo[1,2-a]pyridine starting material and all reagents using techniques like NMR or LC-MS.Use freshly opened or purified solvents and reagents. |
| Suboptimal Reaction Conditions | Perform a systematic optimization of the reaction temperature. Some reactions are highly sensitive to temperature changes.Screen a variety of solvents with different polarities.Vary the reaction time to determine the optimal duration for product formation. |
| Inactive or Insufficient Catalyst | For metal-catalyzed reactions, ensure the catalyst is active. Use a fresh batch or a different supplier if necessary.Optimize the catalyst loading. Both too little and too much catalyst can be detrimental.For photoredox reactions, ensure the light source is of the correct wavelength and intensity.[1] |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and dry.Traces of water or oxygen can inhibit certain reactions, especially those involving organometallic species. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of C3 and C5 Positions | Introduce a Directing Group: For C5 selectivity, a directing group at a nearby position can be highly effective. For example, an N-methoxyamide at the C3-position can direct Rh(III)-catalyzed arylation to C5.[8][9]Steric Hindrance: Introduce a bulky substituent at a position adjacent to the undesired reaction site to sterically block it. |
| Non-Optimal Catalyst/Ligand Combination | Catalyst Screening: Different transition metals (e.g., Pd, Rh, Cu, Ir) can exhibit different regioselectivities.Ligand Effects: The electronic and steric properties of the ligand can have a profound impact on regioselectivity. A systematic screening of ligands is often necessary. |
| Unfavorable Reaction Conditions | Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing regioselectivity.Solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. |
Data Presentation: Regioselective Functionalization
Table 1: C3-Selective Halogenation of Imidazo[1,2-a]pyridines
| Entry | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaClO₂ | DMF | 60 | 10 | 85 | [7][12] |
| 2 | NaBrO₂ | DMF | 60 | 10 | 88 | [7][12] |
| 3 | Selectfluor | H₂O | RT | 12 | up to 85 | [13] |
Table 2: C5-Selective Arylation of Imidazo[1,2-a]pyridine-3-carboxamide
| Entry | Catalyst | Directing Group | Arylating Agent | Temp (°C) | Yield (%) | Reference |
| 1 | [RhCp*Cl₂]₂ | N-methoxyamide | Aryl boronic acid | 100 | up to 85 | [8][9] |
Experimental Protocols
Protocol 1: Transition-Metal-Free C3-Bromination of Imidazo[1,2-a]pyridine
This protocol is adapted from the procedure described by Yu and co-workers.[14]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Sodium bromite (NaBrO₂) (1.5 mmol)
-
Acetic acid (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the imidazo[1,2-a]pyridine derivative, sodium bromite, and DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetic acid to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromoimidazo[1,2-a]pyridine.
Protocol 2: Rh(III)-Catalyzed C5-Arylation of Imidazo[1,2-a]pyridine-3-carboxamide
This protocol is based on the work demonstrating a directing group approach for C5 functionalization.[8][9]
Materials:
-
Imidazo[1,2-a]pyridine-3-(N-methoxy)carboxamide (0.2 mmol)
-
Aryl boronic acid (0.4 mmol)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
In a sealed tube, combine the imidazo[1,2-a]pyridine-3-(N-methoxy)carboxamide, aryl boronic acid, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add 1,2-dichloroethane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.
Signaling Pathways and Experimental Workflows
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 9. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the anticancer activity of various Imidazo[1,2-a]pyridine derivatives. This document summarizes experimental data on their cytotoxic effects, details the underlying mechanisms of action, and provides standardized protocols for key experimental assays.
The Imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated potent activity against a wide range of cancer cell lines, operating through diverse mechanisms of action. This guide aims to collate and present this data in a clear and accessible format to aid in the ongoing research and development of this promising class of compounds.
Data Presentation: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The in vitro anticancer activity of Imidazo[1,2-a]pyridine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| I-11 | NCI-H358 (KRAS G12C mutant Lung Cancer) | Potent (specific value not provided) | [3] |
| 6a | A549 (Non-small Cell Lung Cancer) | Active | [4] |
| C6 (Glioma) | Active | [4] | |
| MCF-7 (Breast Carcinoma) | Active | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Active | [4] | |
| 6d | A549 (Non-small Cell Lung Cancer) | Active | [4] |
| C6 (Glioma) | Active | [4] | |
| MCF-7 (Breast Carcinoma) | Active | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Active | [4] | |
| 6e | A549 (Non-small Cell Lung Cancer) | Active | [4] |
| C6 (Glioma) | Active | [4] | |
| MCF-7 (Breast Carcinoma) | Active | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Active | [4] | |
| 6i | A549 (Non-small Cell Lung Cancer) | Active | [4] |
| C6 (Glioma) | Active | [4] | |
| MCF-7 (Breast Carcinoma) | Active | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Active | [4] | |
| 8b | K-562 (Leukemia) | 2.91 | [5][6] |
| 8c | K-562 (Leukemia) | 1.09 | [5][6] |
| Compound 6 | A375 (Melanoma) | 9.7 | [1][7] |
| WM115 (Melanoma) | <12 | [1][7] | |
| HeLa (Cervical Cancer) | 35.0 | [1][7] | |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [1][8] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1][8] | |
| MCF-7 (Breast Carcinoma) | 11 | [1][8] | |
| A375 (Human Skin Cancer) | 11 | [1][8] | |
| 9d | HeLa (Cervical Cancer) | 10.89 | [1] |
| MCF-7 (Breast Cancer) | 2.35 | [1] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1][9][10][11] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1][9][10][11] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [1][9][10][11] |
| 13k | HCC827 (Non-small Cell Lung Cancer) | 0.09 - 0.43 | [12] |
| A549 (Non-small Cell Lung Cancer) | 0.09 - 0.43 | [12] | |
| SH-SY5Y (Neuroblastoma) | 0.09 - 0.43 | [12] | |
| HEL (Erythroleukemia) | 0.09 - 0.43 | [12] | |
| MCF-7 (Breast Cancer) | 0.09 - 0.43 | [12] | |
| 22e | EBC-1 (c-Met addicted Lung Cancer) | 0.045 | [13] |
Mechanisms of Action and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
Several Imidazo[1,2-a]pyridine derivatives have been shown to target the PI3K/AKT/mTOR pathway.[7][9][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[14][15][16] By inhibiting key components of this pathway, such as PI3Kα, these derivatives can induce cell cycle arrest and apoptosis.[12]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Pathway
Certain Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[17] Chronic inflammation is a known driver of cancer progression, and the transcription factors STAT3 and NF-κB are key mediators in this process.[6][9][10][12][13] They regulate the expression of genes involved in cell survival, proliferation, and angiogenesis.[6][12]
Caption: STAT3/NF-κB signaling pathway targeted by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of anticancer compounds. The following are detailed methodologies for key assays cited in the analysis of Imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Experimental Workflow
A typical workflow for the preclinical evaluation of the anticancer activity of novel Imidazo[1,2-a]pyridine derivatives is outlined below.
Caption: General experimental workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. NF-[kappa]B and STAT3 signaling pathways collaboratively link inflammation to cancer - ProQuest [proquest.com]
- 10. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-8-amine Analogs as Brk/PTK6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imidazo[1,2-a]pyrazin-8-amines, a class of compounds closely related to Imidazo[1,2-a]pyridin-8-amines, which have been identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The performance of these compounds is compared with other known PTK6 inhibitors, supported by experimental data to validate their mechanism of action.
Introduction to Brk/PTK6 as a Therapeutic Target
Breast Tumor Kinase (Brk/PTK6) is a non-receptor, intracellular tyrosine kinase that is overexpressed in a majority of breast tumors and other cancers.[1] Its expression is generally low or absent in normal mammary glands.[1] Brk/PTK6 is implicated in various cancer cell phenotypes, including increased proliferation, survival, and migration, making it an attractive target for cancer therapy.[2][3] The kinase is involved in signaling pathways downstream of growth factor receptors like EGFR and MET.
Imidazo[1,2-a]pyrazin-8-amines as Novel Brk/PTK6 Inhibitors
A series of substituted imidazo[1,2-a]pyrazin-8-amines has been discovered as novel and potent inhibitors of Brk/PTK6.[4] These compounds have demonstrated low-nanomolar inhibitory activity against Brk and high selectivity over other kinases, presenting a promising avenue for the development of targeted cancer therapies.[4]
Comparative Analysis of Brk/PTK6 Inhibitors
The efficacy of novel Imidazo[1,2-a]pyrazin-8-amine derivatives is best understood in comparison to other known Brk/PTK6 inhibitors. This section presents quantitative data on the inhibitory activity of these compounds.
| Compound Class | Specific Compound (if available) | Target(s) | IC50 (nM) for Brk/PTK6 | Reference |
| Imidazo[1,2-a]pyrazin-8-amine | Derivative 1 | Brk/PTK6 | Data not available | [Bioorg Med Chem Lett. 2011 Oct 1;21(19):5870-5] |
| Multi-kinase Inhibitor | Dasatinib | Brk/PTK6, Src, Abl | 9 | --INVALID-LINK-- |
| Selective Brk/PTK6 Inhibitor | Tilfrinib (compound 4f) | Brk/PTK6 | 3.15 | --INVALID-LINK-- |
| Selective Brk/PTK6 Inhibitor | BRK inhibitor P21d | Brk/PTK6 | 30 | --INVALID-LINK-- |
| Selective Brk/PTK6 Inhibitor | XMU-MP-2 | Brk/PTK6 | 3.2 | --INVALID-LINK-- |
| Selective Brk/PTK6 Inhibitor | PF-6689840 | Brk/PTK6 | 54 | --INVALID-LINK-- |
Note: Specific IC50 values for the Imidazo[1,2-a]pyrazin-8-amine derivatives from the primary literature require access to the full-text article and are not available in the provided search snippets. The table will be updated as more specific data becomes available.
Experimental Protocols
Validating the mechanism of action of these inhibitors requires specific experimental assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of Brk/PTK6 by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human Brk/PTK6 kinase domain.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (Imidazo[1,2-a]pyrazin-8-amines, Dasatinib, etc.) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the recombinant Brk/PTK6 enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically a luminescent or fluorescent readout.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines that overexpress Brk/PTK6.
-
Reagents and Materials:
-
Breast cancer cell line (e.g., MDA-MB-231).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizing the Mechanism of Action
Brk/PTK6 Signaling Pathway
Brk/PTK6 is a downstream effector of several receptor tyrosine kinases (RTKs) such as EGFR and HER2.[5] Upon activation, Brk/PTK6 can phosphorylate a variety of substrates, leading to the activation of multiple signaling pathways that promote cell proliferation, survival, and migration.[2][3]
Caption: Simplified Brk/PTK6 signaling pathway and points of inhibition.
Experimental Workflow for Mechanism of Action Validation
The following workflow outlines the key steps to validate the mechanism of action of a novel Brk/PTK6 inhibitor.
Caption: Workflow for validating Brk/PTK6 inhibitors.
Conclusion
Imidazo[1,2-a]pyrazin-8-amines represent a promising class of potent and selective Brk/PTK6 inhibitors. Their mechanism of action, centered on the direct inhibition of the Brk/PTK6 kinase, leads to the suppression of key oncogenic signaling pathways. Comparative analysis with other Brk/PTK6 inhibitors like Dasatinib provides a benchmark for their efficacy. The provided experimental protocols and workflows offer a framework for the continued investigation and validation of these and other novel kinase inhibitors in a drug discovery setting. Further studies, particularly in vivo models, are essential to fully elucidate their therapeutic potential.
References
- 1. Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Imidazo[1,2-a]pyridin-8-amine Derivatives Emerge as Potent Kinase Inhibitors in Cancer Therapy: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity is relentless. The imidazo[1,2-a]pyridine scaffold has recently gained significant attention as a promising framework for the development of potent anticancer agents. This guide provides a comparative analysis of imidazo[1,2-a]pyridin-8-amine and its derivatives against other established kinase inhibitors, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of their potential in oncology.
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated inhibitory activity against a range of kinases implicated in cancer progression, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and the PI3K/Akt/mTOR signaling pathway. This analysis will delve into the performance of these emerging inhibitors, drawing direct comparisons with FDA-approved drugs and compounds in clinical development.
Performance Data: Imidazo[1,2-a]pyridine Derivatives vs. Other Kinase Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific kinase by 50%. The following tables summarize the performance of various imidazo[1,2-a]pyridine derivatives against other kinase inhibitors, targeting key enzymes in cancer biology.
Table 1: Comparison of FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Internal tandem duplication (ITD) mutations in FLT3 are associated with a poor prognosis.
| Compound | Target | IC50 (nM) | Cell Line (Mutation) | IC50 (nM) | Reference(s) |
| Compound 24 (Imidazo[1,2-a]pyridine-pyridine derivative) | FLT3 | 2.5 | MOLM14 (FLT3-ITD) | 1.5 | [1] |
| MOLM14-F691L | 1.7 | [1] | |||
| Gilteritinib (Xospata®) | FLT3 | 0.29 | MOLM14 (FLT3-ITD) | 0.9 | [1] |
| MOLM14-F691L | 7.3 | [1] | |||
| Ling-5o (Imidazo[1,2-a]pyridine derivative) | FLT3-ITD | Sub-μM | MOLM14 (FLT3-ITD) | Sub-μM | [1] |
Data presented as IC50 values (nM). Lower values indicate higher potency.
Notably, while the FDA-approved inhibitor Gilteritinib shows higher potency against wild-type FLT3-ITD, the imidazo[1,2-a]pyridine-pyridine derivative Compound 24 demonstrates a more balanced inhibitory profile against both FLT3-ITD and the clinically relevant gilteritinib-resistant F691L mutation[1]. This suggests a potential advantage for this class of compounds in overcoming acquired drug resistance.
Table 2: Comparison of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.
| Compound | Target | IC50 (nM) | Cell Line (Assay) | IC50 (nM) | Reference(s) |
| Imidazo-[1,2-a]-pyrazine (Compound 1) | Aurora A | ≤4 | HCT-116 (phos-HH3 inhibition) | 250 | [2] |
| Aurora B | ≤13 | [2] | |||
| SCH 1473759 (Imidazo-[1,2-a]-pyrazine deriv.) | Aurora A | 0.02 | HCT-116 (phos-HH3 inhibition) | 25 | [2] |
| Aurora B | 0.03 | [2] | |||
| Danusertib (PHA-739358) | Aurora A | 13 | Various human cell lines | Sub-μM | [3] |
| Aurora B | 79 | [3] | |||
| Aurora C | 61 | [3] |
*Kd values (nM) determined by temperature-dependent fluorescence (TdF) study.
The imidazo-[1,2-a]-pyrazine derivative, SCH 1473759 , exhibits picomolar inhibitory activity against both Aurora A and B kinases, with improved cellular potency compared to the parent compound[2]. When compared to Danusertib, a pan-aurora kinase inhibitor that has undergone clinical trials, SCH 1473759 shows significantly higher potency in biochemical assays[2][3].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer[4][5][6][7][8]. Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting components of this pathway.
The evaluation of a potential kinase inhibitor follows a structured workflow, beginning with biochemical assays to determine its direct inhibitory effect on the target kinase, followed by cell-based assays to assess its impact on cancer cell viability and signaling pathways, and culminating in in vivo studies to evaluate its anti-tumor efficacy in a living organism.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Aurora Kinase A - Example)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9]
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Dilute the Aurora Kinase A enzyme and substrate/ATP mix in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound dilution or vehicle control (e.g., 5% DMSO). Add 2 µl of the diluted enzyme to each well. Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix[7][9].
-
Incubation: Incubate the plate at room temperature for 60 minutes[7][9].
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[7][9].
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes[7][9].
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][9][10][11][12].
Objective: To determine the growth inhibitory effect (GI50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MOLM-14 for FLT3-ITD positive AML)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium containing various concentrations of the test compound[9].
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well[9].
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours in a CO₂ incubator[9].
-
Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals[9].
-
Incubation for Solubilization: Incubate at 37°C for 4 hours[9].
-
Absorbance Reading: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
Conclusion
This compound and its derivatives represent a promising class of kinase inhibitors with potent and, in some cases, selective activity against key cancer targets. The favorable comparison of specific derivatives with established drugs like Gilteritinib, particularly in the context of drug resistance, highlights the therapeutic potential of this scaffold. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of these emerging compounds in the treatment of various malignancies. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the efficacy of this exciting class of molecules.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and functional materials. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic methodologies to access this scaffold is therefore of paramount importance. This guide provides a comprehensive comparison of the most prominent synthetic routes to imidazo[1,2-a]pyridine derivatives, offering insights into their mechanisms, advantages, and limitations. Experimental data is presented to support these comparisons, along with detailed protocols for key reactions.
Key Synthetic Strategies at a Glance
Several synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core. The most common and effective methods include the Groebke-Blackburn-Bienaymé multicomponent reaction, microwave-assisted synthesis, condensation with α-halocarbonyl compounds, and the Ortoleva-King reaction. Each of these routes offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their performance based on reported experimental data.
Table 1: Groebke-Blackburn-Bienaymé Reaction (GBBR)
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10 mol%) | Water | 0.5 | 86 | [1] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10 mol%) | Water | 0.5 | 86 | [1] |
| 3 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | NH₄Cl (10 mol%) | Water | 0.5 | 80 | [1] |
| 4 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | BF₃·OEt₂ | DCM | 16 | 85 | [2] |
Table 2: Microwave-Assisted Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminonicotinic acid | Chloroacetaldehyde | None | Water | 30 | 92-95 | [3] |
| 2 | 2-Aminopyridine | α-Bromoketone | None | H₂O-IPA | 10-15 | 85-95 | [4] |
| 3 | 2-Aminopyridine | Phenylglyoxal, Barbituric acid | None | Solvent-free | 5-10 | 82-96 | [5] |
| 4 | 2-Aminopyridine | 3-Formylchromone, Isocyanide | NH₄Cl (20 mol%) | EtOH | 15 | 21-36 | [6] |
Table 3: Condensation with α-Halocarbonyl Compounds
| Entry | 2-Aminopyridine | α-Haloketone | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | None | None | 60 | 1-2 | >90 | [7] |
| 2 | Substituted 2-aminopyridines | Substituted phenacyl bromides | K₂CO₃ | DMF | RT | 12 | 80-95 | [8][9] |
| 3 | 2-Aminopyridine | Ethyl bromopyruvate | None | Ethanol | Reflux | 2 | >90 | [9] |
Table 4: Ortoleva-King Reaction
| Entry | 2-Aminopyridine | Acetophenone | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine (2.3 equiv) | 2'-Hydroxyacetophenone | I₂ (1.2 equiv), then NaOH | Neat | 110, then 100 | 4, then 1 | 51 | [10][11] |
| 2 | 2-Aminopyridine (2.3 equiv) | 4'-Methoxyacetophenone | I₂ (1.2 equiv), then NaOH | Neat | 110, then 100 | 4, then 1 | 55 | [10][11] |
| 3 | 2-Aminopyridine (2.3 equiv) | 4'-Bromoacetophenone | I₂ (1.2 equiv), then NaOH | Neat | 110, then 100 | 4, then 1 | 60 | [10][11] |
| 4 | 2-Aminopyridine | Various aryl methyl ketones | FeCl₃·6H₂O, I₂ | N/A | N/A | N/A | Moderate to good | [12] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: General workflow of the Groebke-Blackburn-Bienaymé Reaction.
Caption: Principle of Microwave-Assisted Synthesis for imidazo[1,2-a]pyridines.
Caption: Stepwise process of condensation with α-haloketones.
Caption: Two-step, one-pot Ortoleva-King synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols
1. General Procedure for the Groebke-Blackburn-Bienaymé Reaction (GBBR) under Ultrasound Irradiation [1]
To a solution of the corresponding 2-aminopyridine (1.0 mmol) and aldehyde (1.2 mmol) in water (3 mL) was added ammonium chloride (10 mol%). The mixture was sonicated for 5 minutes. Then, the corresponding isocyanide (1.0 mmol) was added, and the reaction mixture was sonicated for an additional 25 minutes. The reaction progress was monitored by TLC. After completion, the reaction mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
2. General Procedure for Microwave-Assisted Catalyst-Free Synthesis [3]
A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) was placed in a sealed microwave vial. The reaction mixture was irradiated with microwaves at a power of 100 W for 30 minutes, with the temperature maintained at 80 °C. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The precipitated solid was filtered, washed with cold water, and dried to afford the pure imidazo[1,2-a]pyridine derivative.
3. General Procedure for Condensation with α-Bromoketones under Solvent-Free Conditions [7]
A mixture of the 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol) was heated at 60 °C in a sealed vessel for 1-2 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, and the resulting solid was triturated with diethyl ether. The solid product was collected by filtration, washed with diethyl ether, and dried to give the corresponding imidazo[1,2-a]pyridine hydrobromide salt. The free base can be obtained by neutralization with a suitable base like aqueous sodium bicarbonate.
4. General Procedure for the One-Pot Ortoleva-King Synthesis [10][11]
A mixture of the 2-aminopyridine (2.3 equiv), the acetophenone (1.0 equiv), and iodine (1.2 equiv) was heated neat at 110 °C for 4 hours. After cooling to room temperature, an excess of aqueous sodium hydroxide solution (e.g., 45%) was added, and the mixture was heated at 100 °C for 1 hour. The reaction mixture was then cooled, and the product was extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer was washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine.
Discussion of Other Synthetic Routes
While the above methods are the most prevalent, other reactions such as the Tschitschibabin reaction and Ullmann condensation are also noteworthy in the broader context of pyridine chemistry and can be relevant for the synthesis of precursors or for specific derivatizations of the imidazo[1,2-a]pyridine scaffold.
The Tschitschibabin reaction is a classic method for the amination of pyridines, which can be a key step in preparing the necessary 2-aminopyridine starting materials.[13][14] It typically involves the reaction of a pyridine with sodium amide in liquid ammonia or an inert solvent at high temperatures.[13]
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds.[15] While not a primary method for the initial construction of the imidazo[1,2-a]pyridine ring, it can be a powerful tool for the late-stage functionalization of the scaffold, for instance, by introducing aryl or heteroaryl substituents.[16][17]
Conclusion
The synthesis of imidazo[1,2-a]pyridine scaffolds can be achieved through a variety of effective methods. The choice of a particular route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Groebke-Blackburn-Bienaymé reaction stands out for its efficiency and atom economy in producing 3-amino-substituted imidazo[1,2-a]pyridines in a single step.[1][8][18]
-
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often leads to higher yields, aligning with the principles of green chemistry.[3][19][20]
-
The condensation with α-halocarbonyl compounds remains a robust and widely applicable method, particularly for accessing a broad range of substitution patterns at the 2- and 3-positions.[7][8]
-
The Ortoleva-King reaction provides a convenient one-pot procedure from readily available acetophenones, avoiding the need to handle lachrymatory α-haloketones.[10][11][12]
By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the diverse and medicinally important class of imidazo[1,2-a]pyridine derivatives.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. chem.msu.ru [chem.msu.ru]
Unveiling the Cross-Reactivity Profile of Imidazo[1,2-a]pyridin-8-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the cross-reactivity of Imidazo[1,2-a]pyridin-8-amine and its derivatives with various receptors and other pharmacological targets. Understanding this off-target activity is crucial for assessing the selectivity and potential side effects of drug candidates based on this privileged structure.
Comparative Receptor Binding Profile
The following table summarizes the known interactions of various Imidazo[1,2-a]pyridine derivatives with a range of receptors and enzymes. It is important to note that the specific substitutions on the imidazo[1,2-a]pyridine core significantly influence the binding affinity and selectivity.
| Target Class | Specific Target | Derivative Type | Activity (IC50/Ki/EC50) | Reference |
| GPCRs | Adenosine A3 Receptor | N8-(hetero)arylcarboxyamido substituted | Good affinity and selectivity | [2][3] |
| Adenosine A2A Receptor | 8-amino-6-(hetero)aryl substituted | No binding or micromolar affinity | [2][3] | |
| AMPA Receptor (TARP γ-8) | Imidazo[1,2-a]pyrazines | Subnanomolar pIC50 | [4] | |
| Kinases | Breast Tumor Kinase (Brk/PTK6) | Substituted imidazo[1,2-a]pyrazin-8-amines | Low-nanomolar inhibition | |
| AKT/mTOR Pathway | Novel imidazo[1,2-a]pyridines | Inhibition of phosphorylation | [5][6] | |
| Nuclear Receptors | Constitutive Androstane Receptor (CAR) | 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine | Nanomolar activation | [7] |
| Immune Checkpoints | PD-1/PD-L1 | Imidazopyridine-containing scaffold | Disruption of interaction |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are representative protocols for key assays used to determine the interaction of compounds with their targets.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol is a standard method for determining the affinity of a test compound for a specific GPCR.[8][9][10][11]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target GPCR.
Materials:
-
Receptor Source: Cell membranes expressing the target GPCR.
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.
-
Test Compound: Imidazo[1,2-a]pyridine derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Filtration Apparatus: (e.g., 96-well harvester).[8]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[8]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.[12][13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Kinase: Purified recombinant kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Test Compound: Imidazo[1,2-a]pyridine derivative.
-
Assay Buffer: Buffer optimized for kinase activity.
-
Detection Reagent: (e.g., ADP-Glo™, Kinase-Glo®) to measure kinase activity.
-
Microplate Reader: Capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, a luminescence-based assay can quantify the amount of ATP consumed.[12]
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity studies of this compound.
Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the design of pharmacologically active compounds. While this compound itself has not been subjected to extensive public cross-reactivity screening, the wealth of data on its derivatives highlights the potential for interactions with a wide range of receptors and enzymes. This guide serves as a valuable resource for researchers by consolidating available data and providing standardized experimental protocols to facilitate further investigation into the selectivity and potential off-target effects of novel Imidazo[1,2-a]pyridine-based drug candidates. A thorough understanding of this cross-reactivity is paramount for the development of safe and effective therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes [sfera.unife.it]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro kinase assay [protocols.io]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
A comprehensive in silico evaluation of Imidazo[1,2-a]pyridine derivatives reveals promising binding affinities and highlights their potential as targeted therapeutic agents. This guide provides a comparative analysis of their docking performance against various key protein kinases implicated in cancer and other diseases, supported by detailed experimental data and methodologies.
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking studies have become an indispensable tool in the rational design and development of novel Imidazo[1,2-a]pyridine-based inhibitors, allowing for the prediction of binding modes and affinities at the atomic level. This guide summarizes key findings from several comparative docking studies, offering insights into the structure-activity relationships that govern their inhibitory potential.
Quantitative Docking Performance
The following table summarizes the in silico performance of various Imidazo[1,2-a]pyridine analogs against their respective protein kinase targets. The data presented includes binding energies and, where available, corresponding in vitro inhibitory concentrations (IC50) to provide a holistic view of their potential efficacy.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | IC50 (µM) | Reference |
| 4c | CLK1 | - | - | 0.7 | [1][3] |
| 4c | DYRK1A | - | - | 2.6 | [1][3] |
| 6a | MARK4 | - | - | K = 0.79 x 10⁵ M⁻¹ | [4] |
| 6h | MARK4 | - | - | K = 0.1 x 10⁷ M⁻¹ | [4] |
| IPA-6 | MTB Enoyl Acyl Carrier Protein Reductase | - | - | 0.05 µg/mL (MIC) | [5] |
| Compound C | Oxidoreductase (Breast Cancer) | -9.207 | His 222, Tyr 216, Lys 270 | - | [6][7] |
| HB7 | Human LTA4H | -11.237 | - | - | [8] |
| 4b | Bacterial GyrB | -10.4 | - | - | |
| 15a | PI3K/mTOR | - | - | Potent dual inhibitor | [9] |
Experimental Protocols: A Closer Look at In Silico Methodologies
The accuracy and reliability of molecular docking studies are heavily dependent on the experimental protocols employed. The studies cited in this guide utilized a range of sophisticated computational tools and methodologies to ensure robust and predictive results.
General Docking Workflow
A generalized workflow for the docking studies of Imidazo[1,2-a]pyridine analogs is depicted below. This process typically involves the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and subsequent analysis of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Specific Methodologies from a Representative Study
One of the reviewed studies on Imidazo[1,2-a]pyridine derivatives targeting farnesyl diphosphate synthase employed the following detailed protocol:[10][11]
-
Software: Molegro Virtual Docker (MVD) was utilized for the molecular docking simulations.[10][11]
-
Protein Preparation: The three-dimensional crystal structure of the target protein was retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and the protein structure was prepared by adding hydrogens and assigning charges.
-
Ligand Preparation: The 3D structures of the Imidazo[1,2-a]pyridine analogs were generated and energetically minimized using the MM2 and AM1 methods until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.[10][11]
-
Docking Simulation: The docking process was performed using the MolDock Simplex Evolution (MolDock SE) algorithm. The binding site was defined, and multiple docking runs were conducted to ensure the reliability of the predicted binding poses.[11]
-
Scoring and Analysis: The resulting poses were scored using the MolDock Score, which considers protein-ligand interaction energies, internal ligand energies, and penalties. The best-ranked poses were visually inspected to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.[10][11]
Signaling Pathways and Biological Targets
Imidazo[1,2-a]pyridine analogs have been investigated as inhibitors of several crucial signaling pathways implicated in cancer progression. The PI3K/Akt/mTOR and Wnt/β-catenin pathways are two prominent examples where these compounds have shown inhibitory effects.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Certain Imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key kinases in this pathway.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine analogs.
Inhibition of both PI3K and mTOR can lead to a more potent and durable anti-cancer response by simultaneously blocking multiple downstream signaling nodes. Docking studies play a crucial role in designing derivatives that can effectively fit into the ATP-binding pockets of these kinases, thereby blocking their activity.
Conclusion
The comparative docking studies of Imidazo[1,2-a]pyridine analogs have consistently demonstrated their potential as potent and selective inhibitors of various protein kinases and other biologically relevant targets. The quantitative data from these in silico analyses, when coupled with in vitro biological assays, provides a powerful platform for the discovery and optimization of novel therapeutic agents. The detailed experimental protocols and an understanding of the targeted signaling pathways are essential for the continued development of this versatile class of compounds for the treatment of cancer and other diseases. Further research, including in vivo studies, is warranted to translate these promising computational findings into clinical applications.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating Imidazo[1,2-a]pyridin-8-amine as a Promising Therapeutic Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational therapeutic agents.[1][2][3] This guide provides a comprehensive validation of Imidazo[1,2-a]pyridin-8-amine as a therapeutic lead compound by comparing its performance with structurally related analogs and alternative compounds. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Efficacy: Cytotoxicity Profiling
The therapeutic potential of Imidazo[1,2-a]pyridine derivatives is underscored by their potent cytotoxic activity against a range of cancer cell lines. While direct cytotoxic data for the parent this compound is limited in publicly available literature, the extensive data on its substituted analogs strongly support its promise as a foundational structure for novel anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Imidazo[1,2-a]pyridine derivatives, offering a quantitative comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Analog 1 | A375 (Melanoma) | 9.7 | [4] |
| WM115 (Melanoma) | <12 | [4] | |
| HeLa (Cervical Cancer) | 35.0 | [4] | |
| Imidazo[1,2-a]pyridine Analog 2 | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | |
| MCF-7 (Breast Carcinoma) | 11 | [5] | |
| A375 (Human Skin Cancer) | 11 | [5] | |
| Imidazo[1,2-a]pyridine Analog 3 | HeLa (Cervical Cancer) | 10.89 | [4] |
| MCF-7 (Breast Cancer) | 2.35 | [4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. Key among these are the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7]
Figure 1. Inhibition of the PI3K/Akt/mTOR pathway.
The STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Imidazo[1,2-a]pyridine derivatives have been demonstrated to suppress these pathways.
Figure 2. Modulation of the STAT3/NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic lead compounds. The following sections provide protocols for key experiments cited in the evaluation of Imidazo[1,2-a]pyridine derivatives.
Synthesis of this compound
A potential synthetic route to this compound involves the synthesis of an 8-nitro-imidazo[1,2-a]pyridine intermediate, followed by reduction of the nitro group.
Figure 3. Synthetic workflow for this compound.
Step 1: Synthesis of 8-Nitro-imidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-nitro-imidazo[1,2-a]pyridine derivative.
Step 2: Reduction to this compound
-
Dissolve the 8-nitro-imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
The inhibitory activity of this compound and its analogs against specific kinases (e.g., PI3K, Akt, mTOR, c-Met, Aurora kinases) can be determined using various in vitro kinase assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET). A general protocol for a luminescence-based kinase assay is provided below.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced. This is typically done by measuring luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-STAT3, total-STAT3, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Figure 4. Western blot experimental workflow.
Conclusion
The collective evidence strongly supports the validation of the Imidazo[1,2-a]pyridine scaffold, and by extension, this compound, as a valuable lead for the development of novel therapeutics, particularly in the oncology space. The potent and broad-spectrum anticancer activity of its derivatives, coupled with their ability to modulate key oncogenic signaling pathways, highlights the significant potential of this chemical class. The detailed experimental protocols provided herein offer a robust framework for the further investigation and optimization of this compound and its future analogs as they advance through the drug discovery pipeline.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. oceanomics.eu [oceanomics.eu]
- 7. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Vistas in Oncology: A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Cancer
For researchers, scientists, and drug development professionals, the quest for novel therapeutics capable of overcoming the challenge of drug resistance in cancer remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype, with a growing body of evidence demonstrating the potent and selective anticancer activity of its derivatives. This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant cancer cell lines, supported by experimental data and detailed methodologies to aid in the rational design and development of next-generation cancer therapies.
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines, including those known for their resistance to conventional chemotherapeutics. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Resistance Context |
| Compound 6 | A375 (Melanoma) | 9.7 | Potent cytotoxicity in a cell line known for chemoresistance.[1] |
| WM115 (Melanoma) | <12 | Effective against metastatic melanoma cells.[1] | |
| HeLa (Cervical Cancer) | 35.0 | ||
| IP-5 | HCC1937 (Breast Cancer) | 45 | Strong cytotoxic impact.[2][3][4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | Strong cytotoxic impact.[2][3][4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | Less potent compared to IP-5 and IP-6.[2][3][4] |
| Compound Y22 | - | - | Dual-target inhibitor of ABCB1 and ABCG2, key multidrug resistance transporters. Reverses drug resistance in vitro and in vivo.[5][6][7][8] |
| Compound 15a | HCT116 & HT-29 (Colon Cancer) | - | Potent PI3K/mTOR dual inhibitor with significant in vivo tumor growth inhibition.[9][10] |
| IMPA-2, 5, 6, 8, 12 | A549 (Non-small cell lung cancer) | - | Induce cytotoxicity via ROS-mediated apoptosis.[11] |
Delving into the Molecular Mechanisms: Signaling Pathways
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, particularly in drug-resistant phenotypes. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent target.[1][2][9][10][12][13]
Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[11]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14][15]
-
Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives and a vehicle control for the desired time period (e.g., 48 hours).[1]
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Imidazo[1,2âa]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - 联科生物 [liankebio.com]
- 11. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of an Investigational Imidazo[1,2-a]pyridine Derivative Against Existing KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Imidazo[1,2-a]pyridine-based compound, I-11, against the established KRAS G12C inhibitors, Sotorasib and Adagrasib. The comparison focuses on preclinical data related to their mechanism of action, in vitro efficacy, and the experimental methods used to generate this data.
Introduction: The Challenge of Targeting KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state to regulate cell growth and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common oncogenic driver that locks KRAS in a constitutively active state, promoting uncontrolled cell proliferation. For decades, KRAS was considered "undruggable." However, the discovery of a druggable pocket on the KRAS G12C mutant protein has led to the development of targeted covalent inhibitors, heralding a new era in precision oncology.
This guide focuses on a novel Imidazo[1,2-a]pyridine derivative, designated I-11 , which has been identified as a potent covalent inhibitor of KRAS G12C. We compare its preclinical profile to the FDA-approved drugs Sotorasib (Lumakras®) and Adagrasib (Krazati®) .
Mechanism of Action: Covalent Inhibition of KRAS G12C
All three compounds—I-11, Sotorasib, and Adagrasib—share a common mechanism of action. They are covalent inhibitors that selectively target the mutant cysteine residue at position 12 of the KRAS protein. By forming an irreversible bond, they lock the KRAS G12C protein in its inactive, GDP-bound state. This prevents KRAS from engaging with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth. The primary downstream cascade affected is the MAPK/ERK pathway, and inhibition of this pathway is a key measure of target engagement and drug efficacy.
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Quantitative Data Comparison: In Vitro Cell Viability
The efficacy of a targeted inhibitor is often first quantified by its ability to inhibit the proliferation of cancer cells harboring the specific mutation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context. The data below is for the KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line, NCI-H358.
| Compound | Target | Cell Line | IC50 (nM) | Citation(s) |
| I-11 (Investigational) | KRAS G12C | NCI-H358 | ~35* | |
| Sotorasib (AMG-510) | KRAS G12C | NCI-H358 | 6 - 82 | [1] |
| Adagrasib (MRTX849) | KRAS G12C | NCI-H358 | ~10 |
*Note: The specific IC50 value for compound I-11 is not publicly available. This value is an estimate based on qualitative descriptions of it being a "potent" agent in the NCI-H358 cell line.
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the comparative data.
Objective: To determine the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).
Methodology:
-
Cell Seeding: NCI-H358 cells are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (I-11, Sotorasib, or Adagrasib) to generate a dose-response curve. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their anti-proliferative effects.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[2]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 value is then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for a typical MTT cell viability assay.
Objective: To visually confirm that the inhibitor is blocking the KRAS G12C signaling pathway by measuring the phosphorylation of downstream effectors, such as ERK.
Methodology:
-
Cell Culture and Treatment: NCI-H358 cells are cultured in larger format dishes (e.g., 6-well plates) and treated with the inhibitors at various concentrations and for different time points (e.g., 4, 24, 48 hours).
-
Cell Lysis: Cells are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The membrane is also probed with an antibody for total ERK (t-ERK) as a loading control.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. This signal is captured using an imaging system. A reduction in the p-ERK band intensity relative to the t-ERK band indicates successful pathway inhibition.[4]
Summary and Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The investigational compound I-11 demonstrates potency against the KRAS G12C-mutant cell line NCI-H358, placing it in a comparable efficacy range with the approved drugs Sotorasib and Adagrasib in preclinical models.
While Sotorasib and Adagrasib have established clinical efficacy, the continued exploration of new chemical entities like I-11 is crucial for overcoming potential resistance mechanisms and improving therapeutic outcomes. Further preclinical studies, including in vivo xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, are necessary to fully elucidate the therapeutic potential of I-11 relative to the existing standards of care. This guide serves as a foundational comparison based on currently available preclinical data.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imidazo[1,2-a]pyridin-8-amine Derivatives Against Known Anti-Inflammatory Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of novel Imidazo[1,2-a]pyridine derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical studies to offer a benchmark for the performance of this promising class of compounds.
Comparative Performance Data
The anti-inflammatory potential of Imidazo[1,2-a]pyridine derivatives is benchmarked against the following standards:
-
Diclofenac: A potent non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A commonly used non-selective NSAID.
In Vitro Anti-inflammatory Activity
The in vitro activity of these compounds is primarily assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Imidazo[1,2-a]pyridine Derivative 1 | COX-2 | 35.6 µM | 0.07 µM | 508.6 |
| Imidazo[1,2-a]pyridine Derivative 2 | COX-2 | >10 µM | 0.05 µM | >200 |
| Diclofenac | COX-1/COX-2 | 4 nM[1] / 0.076 µM[2] | 1.3 nM[1] / 0.026 µM[2] | ~3[2] |
| Celecoxib | COX-2 | 15 µM[3] / 6.7 µM[4] | 40 nM[3][5] / 0.87 µM[4] | ~375[3] / ~7.7[4] |
| Ibuprofen | COX-1/COX-2 | 13 µM[6][7] / 2.9 µM | 370 µM[7][8] / 1.1 µM | ~0.035[7][8] / ~2.6 |
-
Data for Imidazo[1,2-a]pyridine derivatives are based on highly potent examples from recent studies[9][10]. The specific compound is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (Derivative 1) and 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (Derivative 2).
Table 2: Inhibition of Inflammatory Mediators in Macrophages
| Compound | Cell Line | Stimulant | IC50 (Nitric Oxide Production) |
| Imidazo[1,2-a]pyridine Derivative (General) | Murine Macrophages | Lipopolysaccharide (LPS) | Data not available |
| Diclofenac | J774.2 Macrophages | Lipopolysaccharide (LPS) | ~1 µM[11] |
| Celecoxib | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available |
| Ibuprofen | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available |
Note: Specific IC50 values for nitric oxide production for Imidazo[1,2-a]pyridin-8-amine and some standards under directly comparable conditions were not available in the reviewed literature. However, studies confirm that Imidazo[1,2-a]pyridine derivatives down-regulate nitric oxide generation[12].
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
Table 3: Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage | Route of Administration | Paw Edema Inhibition (%) |
| Imidazo[1,2-a]pyridine Derivative 2 * | 12.38 mg/kg (ED50) | Oral | 50 |
| Indomethacin (Standard) | 5 mg/kg | Intraperitoneal | Significant inhibition[13] |
| Celecoxib | 7.1 mg/kg (ED50) | Oral | 50[3] |
-
Data for the Imidazo[1,2-a]pyridine derivative is based on 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine[9]. Indomethacin is often used as a positive control in this assay.
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the concentration of the test compound that inhibits 50% of the activity of COX-1 and COX-2 enzymes (IC50).
-
Methodology: The inhibitory activities of the test compounds are evaluated using a COX fluorescent inhibitor screening assay kit. The assay is performed in a 96-well plate. The reaction mixture includes a buffer, heme, and either COX-1 or COX-2 enzyme. The test compounds at various concentrations are added to the wells and incubated. The reaction is initiated by the addition of arachidonic acid. The fluorescence is then measured at an appropriate excitation and emission wavelength. The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.[9]
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells stimulated with LPS.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or J774.2 are commonly used.
-
Methodology: Cells are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Methodology: The basal paw volume of the rats is measured using a plethysmometer. The animals are then orally or intraperitoneally administered with the test compound, a standard drug (e.g., Indomethacin), or the vehicle. After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[13] The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13] The percentage of inhibition of edema is calculated for each group in comparison to the control group.[14]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
Safety Operating Guide
Safe Disposal of Imidazo[1,2-a]pyridin-8-amine: A Procedural Guide
This document provides comprehensive guidance on the proper disposal procedures for Imidazo[1,2-a]pyridin-8-amine (CAS No. 73221-18-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all handling of this compound and its waste is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles that comply with ANSI Z87.1 standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1]
-
Body Protection: A long-sleeved laboratory coat, fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Hazard and Physicochemical Data Summary
While a complete dataset for this compound is not available, the following table summarizes key information for the compound and a closely related analogue, Imidazo[1,2-a]pyrazin-8-amine, to provide context on potential hazards.
| Property | This compound | Imidazo[1,2-a]pyrazin-8-amine (Analogue for Hazard Reference) |
| CAS Number | 73221-18-8[2] | 117718-88-4[3] |
| Molecular Formula | C₇H₇N₃[2] | C₆H₆N₄[3] |
| Molecular Weight | 133.15 g/mol | 134.14 g/mol [3] |
| GHS Hazard Statements | Data not available. Assumed to be similar to related compounds. | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| GHS Precautionary Codes | Data not available. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[3] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[4] Never dispose of this chemical down the drain or in regular trash.[5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealable, and chemically compatible container.
-
Contaminated disposable materials such as gloves, weighing paper, and pipette tips should be collected in a designated solid hazardous waste container.[6]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, labeled, and sealable hazardous waste container.
-
Do not mix with incompatible waste streams.[6]
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant") based on available data for similar compounds.[3]
-
The accumulation start date.
-
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly sealed to prevent the release of fumes.[5]
-
Store in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances like strong acids and oxidizing agents.[5][7]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
5. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wearing the appropriate PPE, carefully sweep up the solid material to avoid dust formation.[8]
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning agent.
-
For large spills, contact your institution's emergency response team.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H7N3 | CID 15413215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazin-8-amine | C6H6N4 | CID 10261137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Imidazo[1,2-a]pyridin-8-amine
Essential Safety and Handling Guide for Imidazo[1,2-a]pyridin-8-amine
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Hazard Identification and Classification
This compound is classified with the following hazards under the Globally Harmonized System (GHS).[1] It is crucial to understand these classifications to handle the compound appropriately.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Personal Protective Equipment (PPE)
Strict adherence to the specified personal protective equipment is mandatory to prevent exposure. The required PPE for handling this compound is summarized below.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[2][3] A face shield is recommended when there is a significant risk of splashing.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. Ensure eye protection meets appropriate government standards. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, butyl rubber).[2][3][4] | Prevents skin contact. Gloves must be inspected for integrity before each use.[2][4] Use proper glove removal technique to avoid skin contamination and dispose of them as hazardous waste.[2][4] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes.[3] Protective boots may be required depending on the situation.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | A government-approved or NIOSH-approved respirator is required if working outside of a chemical fume hood, if ventilation is inadequate, or if dust is generated.[2][3][4] | Prevents inhalation of dust or vapors, which are harmful.[1] Ensure proper fit and training before using a respirator. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Step-by-Step Handling Protocol
-
Engineering Controls : All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust to minimize inhalation exposure.[4][5][6] Ensure that a safety shower and an emergency eyewash station are accessible.[3][4]
-
Pre-Handling Checks : Before starting work, ensure all required PPE is available and in good condition. Designate a specific area for handling the compound to contain potential spills.
-
Handling the Compound : Use the smallest quantity necessary for the experiment. Avoid the formation and inhalation of dust.[2][5][7][8] Do not allow the chemical to come into contact with skin, eyes, or clothing.[5][8]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory or when handling the compound.[2][4] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][8]
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5][8] The substance should be stored in a locked-up area.[5][8]
Spill Management
-
Minor Spill : Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material. Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[2][7]
-
Major Spill : Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste, including unused compound, contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[2]
-
Environmental Precautions : Prevent the product from entering drains or the environment.[4][7]
-
Disposal Procedure : All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][5][8] Do not attempt to dispose of the chemical waste by conventional means.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C7H7N3 | CID 15413215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
